Aclatonium
Description
Structure
3D Structure
Properties
CAS No. |
55077-25-3 |
|---|---|
Molecular Formula |
C10H20NO4+ |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C10H20NO4/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |
InChI Key |
SRZGFCNCQUMTCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Aclatonium Napadisilate: An In-Depth Analysis of its Gastrointestinal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Aclatonium Napadisilate is a cholinergic agonist that exerts its effects in the gastrointestinal (GI) tract primarily through the activation of muscarinic acetylcholine receptors (mAChRs). Its mechanism of action involves the stimulation of both GI motility and pancreatic exocrine secretion. By targeting M3 muscarinic receptors on smooth muscle cells and pancreatic acinar cells, this compound Napadisilate triggers a cascade of intracellular signaling events, leading to increased muscle contraction and enzyme secretion. While it demonstrates a broad agonistic activity on muscarinic receptors, its potency in eliciting certain physiological responses is comparatively lower than other cholinergic agents like carbamylcholine.
Quantitative Data Summary
Limited publicly available data exists regarding the specific binding affinities (Ki values) of this compound Napadisilate for individual muscarinic receptor subtypes (M1, M2, and M3) in the gastrointestinal tract. However, functional assays provide comparative potency data.
| Parameter | Agonist | Value | Tissue/Cell Type | Reference |
| Amylase Release | This compound Napadisilate | ~20-30 times less potent than Carbamylcholine | Isolated Rat Pancreatic Acini | [1][2] |
| Ca2+ Efflux Stimulation | This compound Napadisilate | ~20-30 times less potent than Carbamylcholine | Isolated Rat Pancreatic Acini | [2] |
| [N-methyl-3H]scopolamine Binding Inhibition | This compound Napadisilate | Potency nearly the same as Carbamylcholine | Isolated Rat Pancreatic Acini | [2] |
| Pancreatic Exocrine Secretion Stimulation | This compound Napadisilate | Appreciable increase at 1.0 µM | Isolated Perfused Rat Pancreas | [1] |
| Intestinal Motility | This compound Napadisilate | 50 mg administered from intestinal fistula increased motility in postoperative enteroplegia | Human Clinical Study | [3] |
Signaling Pathways
This compound Napadisilate's mechanism of action in the GI tract is primarily mediated through the activation of M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins.
M3 Receptor Signaling in GI Smooth Muscle Cells
Upon binding of this compound Napadisilate to M3 receptors on gastrointestinal smooth muscle cells, the following signaling cascade is initiated:
M3 Receptor Signaling in Smooth Muscle
M3 Receptor Signaling in Pancreatic Acinar Cells
In pancreatic acinar cells, the signaling pathway is similar, culminating in the secretion of digestive enzymes like amylase.
M3 Receptor Signaling in Pancreatic Acinar Cells
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of this compound Napadisilate to muscarinic receptors. Specific conditions for this compound Napadisilate are not detailed in the available literature.
Radioligand Binding Assay Workflow
Isolated Pancreatic Acini Secretion Assay
This protocol is based on studies investigating the effect of this compound Napadisilate on pancreatic enzyme secretion.[1][2]
Pancreatic Acini Secretion Assay Workflow
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This is a standard preclinical method to assess gastrointestinal transit. Specific parameters for this compound Napadisilate studies are not available.
Charcoal Meal Motility Assay Workflow
Conclusion
This compound Napadisilate functions as a muscarinic agonist in the gastrointestinal tract, stimulating smooth muscle contraction and pancreatic secretion primarily through the M3 receptor-Gq/11-PLC-IP3/DAG pathway. While it demonstrates efficacy in promoting GI function, its potency for certain actions is lower than that of other cholinergic agonists. Further research is required to fully elucidate its binding affinities for different muscarinic receptor subtypes and to establish detailed, standardized protocols for its preclinical and clinical evaluation. This information will be crucial for optimizing its therapeutic use and for the development of novel, more selective prokinetic and secretagogue agents.
References
- 1. Effect of a new cholinergic agonist, this compound napadisilate, on exocrine and endocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Aclatonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclatonium, a cholinergic agent, and its napadisilate salt have been utilized in therapeutic applications for their effects on smooth muscle. This technical guide provides a detailed overview of the molecular structure of the this compound cation and the synthesis pathway of this compound Napadisilate. The information is compiled to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines the chemical properties, provides a plausible synthesis route based on available chemical literature, and includes visualizations to facilitate a deeper understanding of the molecular architecture and reaction sequence.
Molecular Structure of this compound
This compound is a quaternary ammonium cation. Its structure is characterized by a choline core that is esterified with an acetyllactic acid moiety.
Chemical Name: 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium[1] Molecular Formula: C₁₀H₂₀NO₄⁺[1]
The cation is typically paired with a counter-ion, in its common pharmaceutical form, it is this compound Napadisilate.
This compound Napadisilate
This compound Napadisilate is the salt form of the this compound cation with naphthalene-1,5-disulfonate as the counter-ion.[2]
Chemical Name: bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonate[2] Molecular Formula: C₃₀H₄₆N₂O₁₄S₂[2][3] CAS Registry Number: 55077-30-0[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its napadisilate salt is presented in Table 1.
| Property | This compound Cation | This compound Napadisilate | Reference |
| Molecular Weight | 218.27 g/mol | 722.8 g/mol | [1][2] |
| Monoisotopic Mass | 218.13923312 Da | 722.23904649 Da | [1][2] |
| Appearance | - | White crystalline powder | |
| Melting Point | - | 189-191 °C | [4] |
Synthesis Pathway of this compound Napadisilate
The synthesis of this compound Napadisilate involves a multi-step process. While the full, detailed experimental protocols from the primary literature (US Patent 3,903,137 and Yakugaku Zasshi 99, 1245 (1979)) were not accessible for this review, a plausible synthetic route can be constructed based on established principles of organic chemistry for the formation of choline esters.
The synthesis logically proceeds through two main stages:
-
Formation of the this compound cation: This involves the esterification of choline with a protected lactic acid derivative, followed by acetylation.
-
Salt formation: The this compound cation is then combined with naphthalene-1,5-disulfonic acid to form the final napadisilate salt.
Plausible Synthesis of the this compound Cation
A likely synthetic approach for the this compound cation is outlined below. This pathway is a representation of a feasible chemical transformation and should be adapted and optimized based on laboratory experimentation.
Step 1: Protection of Lactic Acid Lactic acid is first protected to prevent self-reaction and to control the regioselectivity of the subsequent esterification. A common protecting group for the hydroxyl function is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group.
-
Reactants: Lactic acid, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole
-
Solvent: Dichloromethane (DCM)
-
Reaction: The hydroxyl group of lactic acid reacts with TBDMSCl in the presence of imidazole as a catalyst to form the TBDMS-protected lactic acid.
Step 2: Esterification with Choline The protected lactic acid is then coupled with a choline salt (e.g., choline chloride) to form the ester linkage. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Reactants: TBDMS-protected lactic acid, Choline chloride, DCC, DMAP
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Reaction: The carboxylic acid of the protected lactic acid is activated by DCC, and DMAP facilitates the nucleophilic attack by the hydroxyl group of choline, forming the protected choline ester.
Step 3: Deprotection of the Hydroxyl Group The TBDMS protecting group is removed to reveal the free hydroxyl group on the lactate moiety.
-
Reagents: Tetrabutylammonium fluoride (TBAF)
-
Solvent: Tetrahydrofuran (THF)
-
Reaction: TBAF selectively cleaves the silicon-oxygen bond, leaving the ester and quaternary ammonium groups intact.
Step 4: Acetylation The final step in the formation of the this compound cation is the acetylation of the newly deprotected hydroxyl group.
-
Reactants: The deprotected choline lactate ester, Acetic anhydride, Pyridine
-
Reaction: Acetic anhydride, in the presence of a base like pyridine, reacts with the hydroxyl group to form the final acetylated product, the this compound cation.
Formation of this compound Napadisilate
The synthesized this compound cation (likely as a halide salt from the starting choline) is then converted to the napadisilate salt.
-
Reactants: this compound salt (e.g., this compound chloride/bromide), Naphthalene-1,5-disulfonic acid disodium salt
-
Solvent: A suitable solvent system, likely involving water and an organic solvent to facilitate ion exchange and precipitation.
-
Reaction: A salt metathesis reaction is performed where the less soluble this compound Napadisilate precipitates out of the solution upon mixing the aqueous solutions of the reactants. The precipitate can then be collected by filtration and purified by recrystallization.
Visualizations
Molecular Structure of this compound Cation
Caption: Molecular structure of the this compound cation.
Proposed Synthesis Pathway of this compound Napadisilate
Caption: Proposed synthesis pathway for this compound Napadisilate.
Experimental Protocols
As the primary literature could not be accessed, detailed, validated experimental protocols are not available. The following are generalized procedures based on the proposed synthesis pathway. These should be considered as a starting point for methods development.
General Procedure for the Synthesis of the this compound Cation
-
Protection of Lactic Acid: To a solution of lactic acid in anhydrous DCM, add imidazole (1.1 equivalents) and cool to 0 °C. Add TBDMSCl (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected lactic acid.
-
Esterification: To a solution of the protected lactic acid in anhydrous DMF, add choline chloride (1.0 equivalent), DCC (1.2 equivalents), and DMAP (0.1 equivalents). Stir the mixture at room temperature for 24 hours. Monitor by TLC. After the reaction is complete, filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to give the crude protected ester, which may be purified by column chromatography.
-
Deprotection: Dissolve the protected ester in THF and add TBAF (1.1 equivalents) at 0 °C. Stir at room temperature for 2-4 hours. Monitor by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
-
Acetylation: Dissolve the deprotected ester in pyridine and cool to 0 °C. Add acetic anhydride (1.5 equivalents) dropwise. Stir the reaction at room temperature for 6-8 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with an appropriate solvent. Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine. Dry and concentrate to yield the this compound cation as a salt with the counter-ion from the starting choline.
General Procedure for Salt Formation
-
Dissolve the crude this compound salt in a minimal amount of water.
-
In a separate flask, dissolve an equimolar amount of naphthalene-1,5-disulfonic acid disodium salt in water.
-
Slowly add the naphthalene-1,5-disulfonate solution to the this compound solution with stirring.
-
A precipitate of this compound Napadisilate should form. Continue stirring for a few hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound Napadisilate.
-
Dry the final product under vacuum.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and a plausible synthesis pathway for this compound Napadisilate. The provided information, including the structural diagrams and generalized experimental procedures, serves as a valuable resource for chemists and pharmaceutical scientists. For the practical execution of this synthesis, it is imperative to consult the original patent and journal literature for precise experimental details and to perform appropriate optimization and characterization at each step.
References
Aclatonium: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Novel Muscarinic Antagonist
Disclaimer: There is no known drug or compound by the name "Aclatonium." Based on the provided context and common pharmaceutical nomenclature, this document will detail the pharmacokinetics and pharmacodynamics of Aclidinium , a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD). It is presumed that "this compound" was a typographical error.
Introduction
Aclidinium bromide is an inhaled LAMA developed for the maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema.[1][2][3] As a competitive and reversible antagonist of muscarinic acetylcholine receptors, its primary therapeutic effect is bronchodilation.[4][5][6] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of aclidinium, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
Aclidinium is administered via a multidose dry powder inhaler.[1][3] Its pharmacokinetic profile is characterized by rapid absorption and extensive, rapid hydrolysis in plasma, leading to low systemic exposure and a favorable safety profile.[1][7][8]
Absorption
Following inhalation, aclidinium is rapidly absorbed from the lungs.[4] Approximately 30% of the inhaled dose is deposited in the lungs.[1] Maximum plasma concentrations (Cmax) are typically reached within 5 to 15 minutes post-inhalation in both healthy individuals and patients with COPD.[1][9] Systemic bioavailability is low, estimated to be less than 5%.[4]
Distribution
Aclidinium exhibits a large apparent volume of distribution of approximately 300 L following intravenous administration, indicating extensive tissue distribution.[4][10] The plasma protein binding of its two major metabolites, a carboxylic acid derivative and an alcohol derivative, are 87% and 15% respectively.[1]
Metabolism
The primary metabolic pathway for aclidinium is hydrolysis of its ester moiety, which occurs both chemically (non-enzymatically) and enzymatically.[6][11][12] Butyrylcholinesterase is the main enzyme responsible for the enzymatic hydrolysis.[10][13] This rapid and extensive hydrolysis results in the formation of two pharmacologically inactive metabolites: an alcohol metabolite (LAS34823) and a carboxylic acid metabolite (LAS34850).[7][10][12][14] Less than 5% of the inhaled dose is found as unchanged aclidinium in the plasma.[1] Biotransformation via cytochrome P450 (CYP450) enzymes, specifically CYP3A4 and CYP2D6, plays a minor role in the overall clearance of aclidinium.[10][11]
Excretion
Aclidinium and its metabolites are excreted in both urine and feces.[1][4] Approximately 65% of the administered dose is recovered in the urine and 33% in the feces.[1] The elimination half-life of aclidinium is approximately 2 to 3 hours.[1] Urinary excretion of unchanged aclidinium is very low, accounting for about 0.1% of the inhaled dose, indicating that renal clearance is a minor pathway for the parent drug.[1][15]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of aclidinium bromide from various studies.
Table 1: Pharmacokinetic Parameters of Aclidinium in Healthy Volunteers and COPD Patients
| Parameter | Healthy Volunteers | COPD Patients | Reference(s) |
| Tmax (median) | 5 minutes | 10-15 minutes | [1] |
| Systemic Bioavailability | <5% | <5% | [4] |
| Elimination Half-life (t½) | 2-3 hours | 2-3 hours | [1] |
| Volume of Distribution (Vd) | ~300 L (IV) | Not Reported | [4][10] |
| Renal Excretion (unchanged) | ~0.1% of inhaled dose | Not Reported | [1][15] |
Table 2: Pharmacokinetic Parameters of Aclidinium and its Metabolites in Healthy Chinese Participants (400 µg dose)
| Parameter | Aclidinium | LAS34823 (Alcohol Metabolite) | LAS34850 (Acid Metabolite) | Reference(s) |
| Tmax (median, hours) | 0.08 | 0.08 | 2.50 - 3.00 | [16][17][18] |
| Geometric Mean Half-life (single dose, hours) | 13.5 | Not Reported | Not Reported | [16][18] |
| Geometric Mean Half-life (multiple doses, hours) | 21.4 | Not Reported | Not Reported | [16][18] |
| AUCτ Metabolite to Parent Ratio (Day 1) | - | 2.6 | 136.0 | [16][18] |
| AUCτ Metabolite to Parent Ratio (Day 9) | - | 2.9 | 94.8 | [16][18] |
Pharmacodynamics
Mechanism of Action
Aclidinium is a long-acting, competitive, and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][6][19] Its therapeutic effect in COPD is primarily mediated through the inhibition of M3 receptors located on airway smooth muscle.[2][5][6] Blockade of these receptors prevents acetylcholine-induced bronchoconstriction, leading to smooth muscle relaxation and bronchodilation.[2][5] Aclidinium exhibits a longer dissociation half-life from the M3 receptor compared to the M2 receptor, which contributes to its prolonged bronchodilatory effect and may minimize potential cardiac side effects associated with M2 receptor antagonism.[1][5]
Dose-Response Relationship
Clinical trials have demonstrated that aclidinium produces dose-dependent improvements in lung function, as measured by the forced expiratory volume in one second (FEV1).[20][21] The recommended and most effective dose for the maintenance treatment of COPD is 400 µg administered twice daily.[19][20][21]
Experimental Protocols
Phase I, Single-Dose Pharmacokinetic Study in Healthy Volunteers
-
Objective: To determine the maximum tolerated dose, safety, and pharmacokinetics of single ascending doses of aclidinium bromide.[9]
-
Design: A randomized, single-blind, placebo-controlled study.[9]
-
Participants: 16 healthy male subjects.[9]
-
Intervention: Participants received five single ascending doses of inhaled aclidinium (600 µg to 6,000 µg) or placebo, with a 7-day washout period between doses.[9]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points post-dose to determine the plasma concentrations of aclidinium and its metabolites.[9]
-
Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were calculated.[9]
Phase III, Efficacy and Safety Study in COPD Patients (ACCORD COPD II)
-
Objective: To evaluate the efficacy and tolerability of aclidinium bromide in patients with moderate-to-severe COPD.[21]
-
Design: A 12-week, double-blind, randomized, placebo-controlled study.[21]
-
Participants: 544 patients with a diagnosis of moderate-to-severe COPD.[21]
-
Intervention: Patients were randomized to receive twice-daily inhaled aclidinium (200 µg or 400 µg) or placebo.[21]
-
Efficacy Endpoints: The primary endpoint was the change from baseline in morning trough FEV1 at week 12. Secondary endpoints included other lung function parameters, health status (St. George's Respiratory Questionnaire), and dyspnea (Transition Dyspnea Index).[21]
-
Safety Assessment: Adverse events, vital signs, and other safety parameters were monitored throughout the study.[21]
Conclusion
Aclidinium bromide is a long-acting muscarinic antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption from the lungs followed by extensive and rapid hydrolysis to inactive metabolites results in low systemic exposure, contributing to its favorable safety and tolerability. The primary mechanism of action, antagonism of M3 muscarinic receptors in the airways, leads to sustained bronchodilation and provides clinical benefits for patients with COPD. The data summarized in this guide underscore the key attributes of aclidinium as a therapeutic option in the management of chronic obstructive pulmonary disease.
References
- 1. Aclidinium bromide - Wikipedia [en.wikipedia.org]
- 2. Aclidinium Bromide Inhalation Powder (Tudorza): A Long-Acting Anticholinergic for the Management Of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Aclidinium Bromide? [synapse.patsnap.com]
- 6. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery and development of aclidinium bromide for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and pharmacokinetics of single doses of aclidinium bromide, a novel long-acting, inhaled antimuscarinic, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In vitro liver metabolism of aclidinium bromide in preclinical animal species and humans: identification of the human enzymes involved in its oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aclidinium bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Pharmacokinetics and safety of aclidinium bromide, a muscarinic antagonist, in adults with normal or impaired renal function: A phase I, open-label, single-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. dovepress.com [dovepress.com]
- 18. The Pharmacokinetics, Safety and Tolerability of Aclidinium Bromide 400 μg Administered by Inhalation as Single and Multiple (Twice Daily) Doses in Healthy Chinese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. INTRODUCTION - Aclidinium Bromide (Tudorza Genuair) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. ACCORD COPD II: a randomized clinical trial to evaluate the 12-week efficacy and safety of twice-daily aclidinium bromide in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclatonium Napadisilate for Motor Neuron Disease Research: A Technical Guide and Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Motor Neuron Disease (MND), a group of progressive neurological disorders that destroy motor neurons, remains a significant therapeutic challenge. A growing body of evidence points to cholinergic dysfunction as a key contributor to the pathophysiology of MND, including Amyotrophic Lateral Sclerosis (ALS). Aclatonium Napadisilate (Acl-Nap), a known muscarinic acetylcholine receptor (mAChR) agonist, presents a compelling, albeit underexplored, candidate for investigation in this context. This document provides a technical guide for researchers on the potential application of this compound Napadisilate in MND research. While direct preclinical or clinical studies of Acl-Nap in MND are not yet available in published literature, this guide outlines a robust investigational framework based on its established cholinergic properties and the known cholinergic deficits in MND. We present detailed hypothetical experimental protocols, data presentation structures, and visualizations to guide future research in this promising area.
This compound Napadisilate: A Profile
This compound Napadisilate is a synthetic cholinergic agonist that is structurally related to acetylcholine.[1] It primarily functions as a muscarinic acetylcholine receptor (mAChR) agonist.[2] Its current approved indications are for gastrointestinal motility disorders.[2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 55077-30-0 |
| Molecular Formula | C30H46N2O14S2 |
| Molecular Weight | 722.82 g/mol |
| Therapeutic Class | Cholinergic Agonist |
| Mechanism of Action | Muscarinic Acetylcholine Receptor (mAChR) Agonist |
The Rationale for Investigating this compound Napadisilate in Motor Neuron Disease
The rationale for exploring Acl-Nap in MND is rooted in the well-documented cholinergic system dysfunction in these diseases. In ALS, there is evidence of reduced cholinergic activity in spinal motor neurons, which may precede motor neuron death.[3] This cholinergic deficit is thought to contribute to the progressive muscle weakness and atrophy characteristic of the disease.
As a muscarinic acetylcholine receptor agonist, this compound Napadisilate has the potential to directly address this cholinergic hypofunction. By stimulating mAChRs on motor neurons and surrounding cells, Acl-Nap could potentially enhance cholinergic signaling, thereby promoting motor neuron survival and function.
Proposed Signaling Pathway for Neuroprotection
The proposed neuroprotective mechanism of this compound Napadisilate in motor neurons involves the activation of pro-survival signaling cascades downstream of muscarinic acetylcholine receptors. Activation of these receptors is hypothesized to trigger intracellular pathways that enhance cellular resilience and mitigate degenerative processes.
Figure 1: Proposed neuroprotective signaling pathway of this compound Napadisilate.
Proposed Experimental Protocols for Preclinical Investigation
The following sections detail a series of proposed in vitro and in vivo experiments to rigorously evaluate the therapeutic potential of this compound Napadisilate for motor neuron disease.
In Vitro Assessment of Neuroprotective Effects
Objective: To determine if this compound Napadisilate can protect motor neurons from excitotoxicity and promote their survival in a controlled in vitro environment.
Experimental Model: Primary motor neuron cultures derived from embryonic rodent spinal cords or motor neurons differentiated from induced pluripotent stem cells (iPSCs) from ALS patients.
Methodology:
-
Cell Culture: Isolate and culture motor neurons according to established protocols.
-
Treatment Groups:
-
Control (vehicle)
-
Excitotoxic insult (e.g., glutamate or an AMPA receptor agonist)
-
This compound Napadisilate (various concentrations) + Excitotoxic insult
-
This compound Napadisilate alone (various concentrations)
-
-
Incubation: Treat cells for a predetermined period (e.g., 24-48 hours).
-
Assessment of Motor Neuron Survival:
-
Immunocytochemistry: Stain for motor neuron-specific markers (e.g., ChAT, Islet-1) and a viability marker (e.g., Calcein-AM) or a cell death marker (e.g., Propidium Iodide, TUNEL assay).
-
Image Analysis: Quantify the number of surviving motor neurons in each treatment group.
-
-
Assessment of Neurite Outgrowth:
-
Immunocytochemistry: Stain for neuronal markers (e.g., β-III tubulin).
-
Image Analysis: Measure the length and branching of neurites.
-
Figure 2: Experimental workflow for in vitro assessment of this compound Napadisilate.
In Vivo Efficacy Studies in an Animal Model of ALS
Objective: To evaluate the effect of this compound Napadisilate on disease progression, motor function, and survival in a transgenic mouse model of ALS.
Experimental Model: SOD1-G93A transgenic mice, a widely used model that recapitulates key features of ALS.
Methodology:
-
Animal Groups:
-
SOD1-G93A mice treated with vehicle
-
SOD1-G93A mice treated with this compound Napadisilate (multiple dose levels)
-
Wild-type littermates treated with vehicle
-
-
Drug Administration: Begin treatment at a presymptomatic or early symptomatic stage and continue until the experimental endpoint. Administration can be via oral gavage, intraperitoneal injection, or osmotic mini-pumps.
-
Monitoring Disease Progression:
-
Body Weight: Record weekly.
-
Motor Function: Conduct weekly behavioral tests such as rotarod performance, grip strength, and gait analysis.
-
Disease Onset and Survival: Record the age of symptom onset and the humane endpoint.
-
-
Post-mortem Analysis:
-
Histology: Collect spinal cord and muscle tissue for histological analysis.
-
Immunohistochemistry: Stain spinal cord sections for motor neuron markers (e.g., Nissl, ChAT) to quantify motor neuron loss.
-
Neuromuscular Junction (NMJ) Integrity: Stain muscle tissue with α-bungarotoxin (to label acetylcholine receptors) and antibodies against neurofilament and synaptophysin to assess NMJ morphology and denervation.
-
Figure 3: Experimental workflow for in vivo efficacy studies of this compound Napadisilate.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: Hypothetical In Vitro Motor Neuron Survival Data
| Treatment Group | Concentration | % Motor Neuron Survival (Mean ± SEM) |
| Vehicle Control | - | 100 ± 5.2 |
| Excitotoxin Alone | 50 µM | 45 ± 3.8 |
| Acl-Nap + Excitotoxin | 1 µM | 62 ± 4.1 |
| Acl-Nap + Excitotoxin | 10 µM | 78 ± 5.5 |
| Acl-Nap + Excitotoxin | 100 µM | 85 ± 4.9 |
| Acl-Nap Alone | 100 µM | 98 ± 5.0 |
Table 2: Hypothetical In Vivo Efficacy Data in SOD1-G93A Mice
| Treatment Group | Dose (mg/kg/day) | Median Survival (Days) | Age of Onset (Days) | % Motor Neuron Loss at Endpoint (Mean ± SEM) |
| Vehicle | - | 130 | 95 | 65 ± 4.3 |
| Acl-Nap | 10 | 142 | 102 | 52 ± 3.9 |
| Acl-Nap | 30 | 155 | 108 | 40 ± 3.5 |
| Wild-Type + Vehicle | - | >200 | N/A | 5 ± 1.2 |
Conclusion and Future Directions
While direct evidence for the use of this compound Napadisilate in motor neuron disease is currently lacking, its established role as a muscarinic acetylcholine receptor agonist provides a strong rationale for its investigation. The experimental framework outlined in this technical guide offers a comprehensive approach to evaluating its potential neuroprotective and disease-modifying effects. Positive outcomes from these preclinical studies would provide the necessary foundation for advancing this compound Napadisilate into clinical trials for MND, offering a potential new therapeutic avenue for this devastating group of diseases. Future research should also focus on elucidating the specific muscarinic receptor subtypes involved in any observed neuroprotective effects to enable the development of more targeted cholinergic therapies.
References
- 1. Cholinergic modulation of motor neurons through the C-boutons are necessary for the locomotor compensation for severe motor neuron loss during amyotrophic lateral sclerosis disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cholinergic modulation of motor neurons through the C-boutons are necessary for the locomotor compensation for severe motor neuron loss during amyotrophic lateral sclerosis disease progression | Semantic Scholar [semanticscholar.org]
Initial Clinical Trial Results for Aclatonium Napadisilate: A Technical Guide
Disclaimer: Publicly available information regarding the initial clinical trial results for Aclatonium Napadisilate (TM-723) is limited. This document summarizes the accessible data and provides a comprehensive overview of the drug's mechanism of action and relevant experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound Napadisilate
This compound Napadisilate is a cholinergic agonist that is structurally related to acetylcholine.[1] It functions as a parasympathomimetic agent, specifically targeting muscarinic acetylcholine receptors (mAChRs).[2] Developed for the treatment of gastrointestinal motility disorders, its primary therapeutic application is in conditions characterized by reduced gut peristalsis, such as postoperative ileus and gastroparesis.[2][3]
Mechanism of Action and Signaling Pathway
This compound Napadisilate exerts its prokinetic effects by acting as an agonist at muscarinic acetylcholine receptors, which are abundant on gastrointestinal smooth muscle cells.[4][5] The predominant subtypes in this tissue are the M2 and M3 receptors.[1] The binding of this compound Napadisilate to the M3 receptor, a Gq/11 protein-coupled receptor, initiates a downstream signaling cascade.[6]
This activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and enhanced gastrointestinal motility.[9][10]
Initial Clinical Trial Data
Detailed quantitative data from the initial Phase I and Phase II clinical trials of this compound Napadisilate are not widely available in the public domain. However, a controlled clinical trial from 1985 provides some insight into its efficacy in a postoperative setting.
Table 1: Summary of an Initial Clinical Trial of this compound Napadisilate (TM-723)
| Parameter | Description |
|---|---|
| Study Title | Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement |
| Year of Publication | 1985 |
| Patient Population | Patients with postoperative enteroplegia (ileus) following laparotomy. |
| Intervention | This compound Napadisilate (TM-723) at a dose of 50 mg, dissolved in 5 ml of physiological saline, administered via an intestinal fistula. |
| Comparator(s) | Prostaglandin F2 alpha and Placebo. |
| Primary Outcome Measure | Intestinal motility assessed by an enteric sound recording system (phonointestinography). |
| Secondary Outcome | Time required for breaking wind after the operation. |
| Efficacy Results | - this compound Napadisilate increased intestinal motility in patients with reduced motility during the postoperative enteroplegia phase. - The efficacy was higher in patients with lower baseline motility. - It tended to depress intestinal motility when it was already increased. - No significant difference was observed among the this compound Napadisilate, Prostaglandin F2 alpha, and placebo groups for the time required for breaking wind post-operation. |
| Safety Data | Not detailed in the available abstract. |
Source: Nihon Heikatsukin Gakkai Zasshi. 1985 Oct;21(5):419-25.
Experimental Protocols
Based on the available abstract, the experimental protocol for the key experiment was as follows:
-
Objective: To evaluate the effect of this compound Napadisilate on intestinal motility in patients with postoperative enteroplegia.
-
Study Design: A controlled clinical trial.
-
Participants: Patients who had undergone laparotomy and were experiencing postoperative enteroplegia.
-
Intervention Arms:
-
This compound Napadisilate (TM-723): 50 mg dissolved in 5 ml of physiological saline, administered through an intestinal fistula.
-
Prostaglandin F2 alpha: 2 mg administered as an intravenous drip infusion in 500 ml of 5% glucose solution.
-
Placebo: The composition of the placebo was not specified in the abstract.
-
-
Method of Assessment:
-
Intestinal motility was measured using an enteric sound recording system (phonointestinography) at McBurney's point.
-
Clinical outcome was also assessed by recording the time to the first passage of flatus post-operation.
-
-
Data Analysis: The study compared the effects on intestinal motility and the time required for breaking wind between the three groups.
To provide a contemporary context, the following is a representative protocol for an initial clinical trial of a novel prokinetic agent.
-
Title: A Phase I/II, Randomized, Double-Blind, Placebo-Controlled, Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of [Prokinetic Agent X] in Healthy Volunteers and Patients with Gastroparesis.
-
Phase I (Healthy Volunteers):
-
Objectives: To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of Prokinetic Agent X. To determine the pharmacokinetic (PK) profile.
-
Design: SAD and MAD cohorts. Within each cohort, participants are randomized to receive Prokinetic Agent X or a placebo.
-
Population: Healthy adult males and females.
-
Intervention:
-
SAD: Single oral doses (e.g., 10 mg, 30 mg, 100 mg, 300 mg).
-
MAD: Multiple oral doses over 7-14 days (e.g., 50 mg QD, 150 mg QD).
-
-
Assessments:
-
Safety: Continuous monitoring of vital signs, ECGs, physical examinations, and adverse event reporting. Clinical laboratory tests (hematology, chemistry, urinalysis).
-
Pharmacokinetics: Serial blood sampling at predefined time points to measure plasma concentrations of the drug and its metabolites (Cmax, Tmax, AUC, t1/2).
-
Pharmacodynamics (Optional): Gastric emptying scintigraphy or wireless motility capsule to assess effects on gastric emptying time.
-
-
-
Phase IIa (Patients with Gastroparesis):
-
Objective: To evaluate the preliminary efficacy, safety, and dose-response of Prokinetic Agent X in patients with diabetic or idiopathic gastroparesis.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Patients with a confirmed diagnosis of gastroparesis and delayed gastric emptying.
-
Intervention: Multiple doses of Prokinetic Agent X (e.g., two selected doses from Phase I) or placebo administered daily for 4-12 weeks.
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total score.
-
Secondary Efficacy Endpoints: Change in gastric emptying time, patient-reported outcomes on symptoms like nausea, vomiting, bloating, and early satiety.
-
Safety and PK: As in Phase I.
-
-
Conclusion
The available data, though limited, suggests that this compound Napadisilate is effective in increasing intestinal motility in patients with postoperative hypomotility. Its mechanism as a muscarinic acetylcholine receptor agonist provides a clear rationale for its prokinetic effects. For a comprehensive understanding of its clinical profile, particularly regarding optimal dosing, long-term efficacy, and a complete safety profile, more detailed results from well-controlled, contemporary clinical trials would be necessary. The provided protocols and diagrams offer a framework for understanding the evaluation and mechanism of this and similar prokinetic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Action of a new cholinergic agonist, this compound napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
Aclatonium Napadisilate: A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aclatonium Napadisilate, a parasympathomimetic agent, was developed as a prokinetic drug for the treatment of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound Napadisilate. The document details its origins from a natural product lead, its mechanism of action as a muscarinic acetylcholine receptor agonist, and summarizes the available preclinical and clinical findings. While the discontinuation of the drug has limited the availability of extensive recent data, this guide synthesizes the known information to provide a valuable resource for researchers in gastroenterology and pharmacology.
Discovery and Development History
The development of this compound Napadisilate can be traced back to research on natural products with prokinetic properties.
1.1. From Natural Product to a Synthetic Derivative
In 1969, Professor Kouji Miura and his team at Kanazawa University, Japan, isolated a compound named "Kassein R" from the Pueraria root (Kudzu).[1] This compound demonstrated promising effects on promoting gastrointestinal motility. Inspired by the pharmacological activity of Kassein R, researchers at Toyama Chemical Co., Ltd. (later Fujifilm Toyama Chemical Co., Ltd.) embarked on a drug discovery program to develop a synthetic compound with improved efficacy and safety.[2] This effort led to the synthesis of this compound Napadisilate, a quaternary ammonium compound.
1.2. Regulatory Approval and Market Discontinuation
This compound Napadisilate, under the brand name Abovis®, was approved in Japan in June 1981 for the treatment of gastrointestinal motility disorders, including chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal complaints.[2][3] The drug was marketed for many years; however, it was eventually discontinued.[2] The mild efficacy compared to newer agents and a shift in the therapeutic landscape for gastrointestinal motility disorders likely contributed to its discontinuation.[2]
Chemical Synthesis
A generalized synthetic workflow for a quaternary ammonium compound like this compound would likely involve:
-
Synthesis of the core scaffold: This would involve the formation of the lactone ring with the appropriate stereochemistry.
-
Esterification: Introduction of the acetyl group.
-
Quaternization: Reaction of a tertiary amine with an appropriate alkyl halide to form the quaternary ammonium cation.
-
Salt formation: Introduction of the napadisilate counter-ion.
Mechanism of Action
This compound Napadisilate is a direct-acting parasympathomimetic agent with a specific affinity for muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[4][5]
3.1. Muscarinic Acetylcholine Receptor Agonism
The smooth muscle cells of the gastrointestinal tract are innervated by the parasympathetic nervous system, which releases acetylcholine (ACh) to stimulate muscle contraction and increase motility. ACh exerts its effects by binding to mAChRs on the surface of these muscle cells. This compound Napadisilate mimics the action of ACh by directly binding to and activating these mAChRs, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction.[4] This action is competitively inhibited by atropine, a classic muscarinic antagonist.[6]
3.2. Signaling Pathway
The activation of mAChRs (primarily M2 and M3 subtypes in the gut) by this compound Napadisilate initiates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.
Preclinical Pharmacology
Preclinical studies demonstrated the prokinetic effects of this compound Napadisilate on the gastrointestinal tract.
4.1. In Vitro Studies
-
Isolated Guinea Pig Ileum: In isolated guinea pig ileum preparations, this compound Napadisilate induced dose-dependent contractions. This effect was shown to be similar to that of acetylcholine and was competitively antagonized by atropine, confirming its action on muscarinic receptors.[6]
4.2. In Vivo Studies
-
Gastric Emptying: In studies on patients with chronic atrophic gastritis and delayed gastric emptying, oral administration of this compound Napadisilate (at doses of 12.5 mg and higher, with a marked effect at 50 mg) significantly promoted gastric emptying.[3]
-
Biliary Tract Effects: In healthy individuals, duodenal administration of 50 mg and 100 mg of this compound Napadisilate increased motility of the terminal biliary tract within 6 minutes, promoting the release of bile into the duodenum.[3]
-
Effect on Gastric Secretion: this compound Napadisilate was found to have no significant effect on basal or stimulated gastric acid and pepsin secretion at a dose of 100 mg orally.[3]
Clinical Development
The clinical development of this compound Napadisilate focused on its efficacy and safety in patients with various gastrointestinal motility disorders.
5.1. Clinical Efficacy
Clinical trials were conducted in Japan from 1976 to 1978, involving 787 patients with chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal symptoms.[2] These studies demonstrated that this compound Napadisilate was effective in improving symptoms such as nausea, vomiting, loss of appetite, and abdominal bloating.[3] A double-blind, comparative study against metoclopramide in patients with postoperative gastrointestinal complaints found this compound Napadisilate to be significantly superior.[2]
5.2. Safety and Tolerability
In the pre-approval clinical trials with 787 patients, adverse drug reactions were reported in 20 patients (2.54%).[3] A post-marketing surveillance study conducted over 6 years (1981-1987) in 11,563 patients reported adverse reactions in 82 patients (0.71%).[3] The most common side effects were gastrointestinal in nature.
| Adverse Reaction | Incidence in Post-Marketing Surveillance (n=11,563) |
| Diarrhea | 0.13% (16 cases) |
| Nausea | 0.13% (16 cases) |
| Abdominal Pain | 0.12% (15 cases) |
Data sourced from the Japanese package insert.[3]
5.3. Pharmacokinetics in Humans
Following oral administration, the active basic component of this compound Napadisilate is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations estimated to occur between 2 to 4 hours. The napadisilate salt component is poorly absorbed and is primarily excreted in the feces.[3]
Experimental Protocols
Detailed experimental protocols from the original studies are not available. However, based on standard pharmacological practices, the following outlines the likely methodologies used.
6.1. In Vitro Gastrointestinal Motility Assay (Organ Bath)
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.
-
Drug Administration: After a stabilization period, cumulative concentrations of this compound Napadisilate are added to the bath to establish a dose-response curve.
-
Antagonism Studies: To confirm the mechanism of action, the experiment is repeated in the presence of a muscarinic antagonist like atropine.
6.2. Clinical Trial Design for Prokinetic Agents
A typical clinical trial to evaluate a prokinetic agent like this compound Napadisilate would likely follow a randomized, double-blind, placebo-controlled design.
-
Patient Population: Patients with a confirmed diagnosis of a gastrointestinal motility disorder (e.g., functional dyspepsia, gastroparesis) based on established diagnostic criteria.
-
Intervention: Patients are randomized to receive either this compound Napadisilate (e.g., 50 mg three times daily) or a matching placebo for a defined treatment period (e.g., 4-8 weeks).
-
Primary Efficacy Endpoint: The primary outcome would typically be the change from baseline in a validated symptom severity score, such as the Gastrointestinal Symptom Rating Scale (GSRS).
-
Secondary Endpoints: These could include objective measures of gastrointestinal motility (e.g., gastric emptying scintigraphy), patient-reported outcomes on quality of life, and safety assessments.
-
Statistical Analysis: The primary analysis would compare the change in the primary endpoint between the this compound Napadisilate and placebo groups using appropriate statistical tests (e.g., ANCOVA).
Conclusion
This compound Napadisilate represents an early effort in the development of prokinetic agents, originating from a natural product lead. Its mechanism as a direct-acting muscarinic acetylcholine receptor agonist provided a targeted approach to enhancing gastrointestinal motility. While it showed a favorable safety profile and demonstrated efficacy in certain patient populations, the evolution of the pharmaceutical landscape for gastrointestinal disorders has led to its discontinuation. This technical guide provides a historical and pharmacological overview based on the available data, serving as a reference for researchers interested in the development of prokinetic therapies. Further investigation into archived company documents or older Japanese scientific literature may be necessary to uncover more detailed quantitative data and experimental protocols.
References
- 1. image.packageinsert.jp [image.packageinsert.jp]
- 2. アボビスカプセル 販売中止と代替品(経過措置:2021年3月31日) | YG研究会 賢く生きる [ygken.com]
- 3. s3-ap-northeast-1.amazonaws.com [s3-ap-northeast-1.amazonaws.com]
- 4. ANgjE:A{rX [interq.or.jp]
- 5. japic.or.jp [japic.or.jp]
- 6. This compound Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aclatonium's Interaction with Muscarinic Acetylcholine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Aclatonium Napadisilate
This compound napadisilate, also known as TM-723, is a synthetic choline ester that acts as a parasympathomimetic agent.[1] Its primary therapeutic application is in the management of conditions characterized by reduced gastrointestinal motility, such as postoperative ileus and atonic constipation.[1] By activating muscarinic acetylcholine receptors, this compound mimics the effect of the endogenous neurotransmitter acetylcholine, thereby stimulating smooth muscle contraction and enhancing gastrointestinal transit.[1]
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled. They are classified into five subtypes, M1 through M5, each with distinct tissue distributions and signaling mechanisms.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
The effects of this compound on gastrointestinal motility are predominantly mediated by the M3 receptors located on smooth muscle cells, which upon stimulation, lead to contraction.
Quantitative Data on this compound-mAChR Interaction
A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50) of this compound napadisilate at the five human muscarinic receptor subtypes. Such data is crucial for a complete understanding of its selectivity profile and pharmacological effects.
In the absence of specific data for this compound, the following tables are presented as templates that would be used to summarize such quantitative information.
Table 1: Binding Affinity of this compound Napadisilate for Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Assay Conditions | Reference |
| M1 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |
| M2 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |
| M3 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |
| M4 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |
| M5 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |
Table 2: Functional Activity of this compound Napadisilate at Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (%) | Reference |
| M1 | e.g., Phosphoinositide turnover | Data not available | Data not available | N/A |
| M2 | e.g., Inhibition of cAMP accumulation | Data not available | Data not available | N/A |
| M3 | e.g., Calcium mobilization / Smooth muscle contraction | Data not available | Data not available | N/A |
| M4 | e.g., Inhibition of cAMP accumulation | Data not available | Data not available | N/A |
| M5 | e.g., Phosphoinositide turnover | Data not available | Data not available | N/A |
Signaling Pathways
The interaction of this compound with muscarinic receptors is expected to trigger the canonical signaling pathways associated with each subtype.
Caption: Gq-coupled signaling pathway for M1, M3, and M5 receptors.
Caption: Gi-coupled signaling pathway for M2 and M4 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with muscarinic receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Cells (e.g., CHO-K1) stably expressing a single subtype of human muscarinic receptor are cultured.
-
Cells are harvested, washed, and then lysed in a hypotonic buffer.
-
The cell lysate is homogenized and then centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Varying concentrations of the unlabeled test compound (this compound napadisilate) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The reaction is incubated to equilibrium.
-
-
Separation and Quantification:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Smooth Muscle Contraction Assay
This protocol is designed to determine the functional potency (EC50) and efficacy (Emax) of a test compound in inducing smooth muscle contraction.
Caption: Workflow for a smooth muscle contraction assay.
Methodology:
-
Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., from the guinea pig ileum) is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2).
-
The tissue strip is mounted in an organ bath, with one end fixed and the other attached to an isometric force transducer.
-
-
Contraction Measurement:
-
The tissue is allowed to equilibrate in the organ bath under a specific resting tension.
-
Once a stable baseline is achieved, the test compound (this compound napadisilate) is added to the bath in a cumulative manner, with increasing concentrations.
-
The isometric tension generated by the muscle strip in response to each concentration is recorded.
-
-
Data Analysis:
-
The contractile response at each concentration is expressed as a percentage of the maximum response obtained.
-
A concentration-response curve is constructed by plotting the percentage of the maximum response against the logarithm of the agonist concentration.
-
The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.
-
Conclusion
This compound napadisilate is a muscarinic acetylcholine receptor agonist that exerts its prokinetic effects on the gastrointestinal tract by stimulating these receptors, primarily the M3 subtype on smooth muscle cells. While the precise binding affinities and functional potencies of this compound at each of the five muscarinic receptor subtypes remain to be fully elucidated in publicly available literature, its clinical efficacy supports its role as a valuable therapeutic agent for gastrointestinal motility disorders. Further research to delineate its complete pharmacological profile would provide a more nuanced understanding of its mechanism of action and potential for subtype-selective therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such essential preclinical evaluations.
References
The Role of Aclatonium in Modulating Ion Channel Activity: A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
Therefore, this guide will outline the established pharmacology of Aclatonium as a muscarinic agonist and then extrapolate the potential mechanisms by which it may modulate ion channel activity based on the known signaling pathways of muscarinic receptors. It is crucial to underscore that the subsequent sections on ion channel modulation are based on general principles of mAChR function and are not derived from specific studies on this compound unless otherwise stated.
This compound: A Muscarinic Acetylcholine Receptor Agonist
This compound, also known as this compound Napadisilate, is a cholinergic agent that functions as a muscarinic acetylcholine receptor agonist. Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine.
There are five subtypes of muscarinic receptors, M1 through M5, which are coupled to different G-protein signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate the activity of certain ion channels.
This compound's therapeutic effects in the gastrointestinal tract are attributed to its ability to stimulate these receptors, leading to increased smooth muscle contraction and enhanced motility.
Postulated Mechanisms of Ion Channel Modulation by this compound
The activation of muscarinic receptors by an agonist like this compound initiates intracellular signaling cascades that can indirectly modulate the activity of various ion channels. This modulation is a key mechanism by which cholinergic signaling influences neuronal excitability and cellular function.
Modulation via Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of Gq/11-coupled muscarinic receptors by this compound would lead to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation in intracellular Ca2+ can have numerous downstream effects on ion channels, including:
-
Activation of Calcium-Activated Potassium (KCa) Channels: Increased intracellular Ca2+ can open KCa channels, leading to potassium efflux and membrane hyperpolarization, which generally has an inhibitory effect on neuronal excitability.
-
Modulation of other Calcium-Sensitive Channels: Changes in intracellular Ca2+ can also influence the activity of other ion channels, such as certain voltage-gated calcium channels and transient receptor potential (TRP) channels.
-
-
DAG-mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates PKC. PKC can then phosphorylate various target proteins, including ion channels, thereby altering their activity. For example, PKC phosphorylation has been shown to modulate the function of voltage-gated potassium channels and L-type calcium channels.
-
Depletion of PIP2: The hydrolysis of PIP2 by PLC can itself have a direct impact on ion channel activity. PIP2 is known to be a crucial regulator of several types of ion channels, including KCNQ (M-type) potassium channels and inwardly rectifying potassium (Kir) channels. Depletion of PIP2 upon muscarinic receptor activation leads to the closure of these channels, resulting in membrane depolarization and increased neuronal excitability.
Caption: Gq-coupled mAChR signaling pathway potentially activated by this compound.
Modulation via Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of Gi/o-coupled muscarinic receptors by this compound would lead to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase by Gαi/o: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. cAMP is a second messenger that activates protein kinase A (PKA). Therefore, a reduction in cAMP levels would lead to decreased PKA activity. PKA is known to phosphorylate and modulate the activity of various ion channels, including certain types of voltage-gated calcium and potassium channels.
-
Direct Modulation of Ion Channels by Gβγ: The Gβγ subunit complex can directly interact with and modulate the activity of certain ion channels. A well-established example of this is the activation of G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels. Activation of GIRK channels by Gβγ leads to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability. This is a key mechanism for the inhibitory effects of acetylcholine in various brain regions. Gβγ subunits have also been shown to inhibit N-type and P/Q-type voltage-gated calcium channels, which would reduce neurotransmitter release at presynaptic terminals.
Caption: Gi/o-coupled mAChR signaling pathway potentially activated by this compound.
Quantitative Data and Experimental Protocols: A Critical Gap in Knowledge
As highlighted in the disclaimer, there is a notable absence of published studies that provide specific quantitative data on the effects of this compound on neuronal ion channels. To build a comprehensive understanding, future research would need to address the following, using established electrophysiological techniques:
Table 1: Hypothetical Quantitative Data for this compound's Effect on Neuronal Ion Channels
| Ion Channel Subtype | This compound Effect | EC50 / IC50 (µM) | Experimental Preparation |
| KCNQ2/3 (M-current) | Inhibition | Data not available | Cultured hippocampal neurons |
| Kir3 (GIRK) | Activation | Data not available | Acutely dissociated neurons |
| CaV2.2 (N-type) | Inhibition | Data not available | Transfected HEK293 cells |
| KCa2.x (SK) | Potentiation | Data not available | Brain slice recordings |
This table is for illustrative purposes only and does not contain actual experimental data.
Key Experimental Protocols Required
To generate the missing data, a series of well-defined experimental protocols would be necessary. The gold-standard technique for studying ion channel activity is patch-clamp electrophysiology .
Experimental Workflow for a Hypothetical Study:
Caption: A generalized workflow for investigating this compound's effects on ion channels.
A detailed protocol for a whole-cell patch-clamp recording to investigate the effect of this compound on M-type (KCNQ) potassium currents in a cultured neuronal cell line would typically include:
-
Cell Culture: Maintenance of a neuronal cell line (e.g., NG108-15 or PC12) known to express endogenous M1 muscarinic receptors and KCNQ channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1.1 EGTA, 10 HEPES, 5 ATP-Mg, 0.5 GTP-Na; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette with a resistance of 3-5 MΩ.
-
Hold the cell in voltage-clamp mode at a holding potential of -20 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -90 mV in 10 mV increments for 500 ms) to elicit the characteristic deactivating M-current.
-
-
Drug Application:
-
Obtain a stable baseline recording of the M-current.
-
Perfuse the recording chamber with the external solution containing varying concentrations of this compound (e.g., 10 nM to 100 µM).
-
Record the changes in the M-current amplitude at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the deactivating M-current at a specific voltage step (e.g., -50 mV) before and after this compound application.
-
Plot the percentage of current inhibition as a function of this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Conclusion and Future Directions
To provide a definitive and in-depth technical guide, further research is imperative. Future studies should employ rigorous electrophysiological techniques, such as patch-clamp, to:
-
Identify the specific neuronal ion channels modulated by this compound.
-
Determine the precise signaling pathways involved for each ion channel.
-
Generate quantitative data, including dose-response relationships and kinetic analyses.
Such studies would not only elucidate the fundamental mechanisms of action of this compound on neuronal excitability but also potentially uncover novel therapeutic applications for this compound in the realm of neurological disorders.
Methodological & Application
Protocol for Aclatonium Administration in Rat Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Aclatonium napadisilate in rat models, compiled from available preclinical data and general laboratory animal procedures. This compound napadisilate is a cholinergic agonist that primarily acts on muscarinic acetylcholine receptors, making it a subject of interest for studies on gastrointestinal motility, pancreatic secretion, and other cholinergic system functions.
Quantitative Data Summary
Due to the limited availability of specific in vivo preclinical data for this compound napadisilate in rats, the following tables are structured to guide researchers in establishing experimental parameters. Researchers should perform dose-response studies to determine the optimal dosage for their specific research question.
Table 1: Recommended Administration Volumes and Needle Gauges for Rats
| Administration Route | Maximum Volume per Site | Recommended Needle Gauge |
| Oral (Gavage) | 10-20 mL/kg | 16-18 G |
| Intravenous (IV) | 5 mL/kg (bolus), 4 mL/kg/hr (infusion) | 23-25 G |
| Subcutaneous (SC) | 5 mL/kg | 23-25 G |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 G |
Table 2: Investigational Concentrations of this compound Napadisilate in Rat Pancreas Studies
| Preparation | Concentration | Observed Effect |
| Isolated Perfused Pancreas | 0.1 µM | Significant insulin release in the presence of 8.3 mM glucose.[1] |
| Isolated Perfused Pancreas | 1.0 µM | Appreciable increase in pancreatic exocrine secretion.[1] |
| Isolated Pancreatic Acini | Not specified | Stimulated amylase release, about 20-fold less potent than carbamylcholine.[1] |
Table 3: Acute Toxicity (LD50) - General Reference for Cholinergic Agonists (Data for this compound Not Found)
| Substance | Animal Model | Route of Administration | LD50 |
| Carbachol | Rat | Oral | 40 mg/kg |
| Pilocarpine | Rat | Oral | 335 mg/kg |
| Bethanechol | Rat | Oral | 1540 mg/kg |
Experimental Protocols
Drug Preparation
-
Vehicle Selection : this compound napadisilate can be dissolved in physiological saline (0.9% NaCl) for parenteral administration. For oral administration, it can be suspended in a 1% hydroxypropyl methylcellulose solution.
-
Preparation of Stock Solution :
-
Accurately weigh the required amount of this compound napadisilate powder.
-
Dissolve in the chosen vehicle to achieve the desired final concentration.
-
Ensure the solution is clear and free of particulates for injections. For oral gavage, a homogenous suspension should be maintained.
-
Prepare fresh solutions daily unless stability data for stored solutions is available. One study indicated that a formulation of a different drug was stable for 8 days when stored in a cool, dark place.[2]
-
Administration Procedures
General Guidelines for All Procedures:
-
All procedures should be performed by trained personnel.
-
Use sterile syringes and needles for each animal.
-
Warm injectable solutions to room or body temperature before administration to minimize discomfort.[3]
-
Monitor animals for any adverse reactions during and after administration.
This method ensures precise dosage delivery directly into the stomach.
-
Animal Restraint : Gently restrain the rat to prevent movement. This can be done manually or with a soft towel.
-
Gavage Needle Measurement : Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark the needle.[4]
-
Insertion : Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration : Once the needle is in the stomach (at the pre-measured depth), administer the solution slowly and steadily.
-
Post-Administration Monitoring : Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
The lateral tail vein is the most common site for IV injections in rats.
-
Animal Restraint : Place the rat in a suitable restraint device that allows access to the tail.
-
Vein Dilation : Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.
-
Injection : Insert a 23-25 gauge needle into the vein, parallel to the tail. A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Administration : Inject the solution slowly. Resistance during injection may indicate that the needle is not properly placed in the vein.
-
Post-Injection Care : After removing the needle, apply gentle pressure to the injection site to prevent bleeding.
This route is used for slower, sustained absorption.
-
Injection Site : The loose skin over the back, between the shoulder blades, is the preferred site.
-
Procedure :
-
Gently lift the skin to form a "tent."
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.[5]
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution.
-
This method allows for rapid absorption of the substance.
-
Animal Positioning : Hold the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site : The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][6]
-
Procedure :
-
Insert a 23-25 gauge needle at a 30-40 degree angle.
-
Aspirate to check for the presence of urine or intestinal contents, which would indicate incorrect needle placement.
-
If aspiration is clear, inject the solution.
-
Assessment of Pharmacodynamic Effects: Gastrointestinal Motility
A key pharmacodynamic effect of a cholinergic agonist like this compound is the stimulation of gastrointestinal motility.
-
Charcoal Meal Transit Assay :
-
Fast rats for 16-24 hours with free access to water.
-
Administer this compound napadisilate at the desired dose and route.
-
After a set time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic solution) orally (e.g., 2 mL/animal).
-
After another set time (e.g., 15-30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at Muscarinic Receptors
This compound napadisilate is an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. The M3 subtype is prevalent in smooth muscle and glands.
Caption: this compound signaling at the M3 muscarinic receptor.
Experimental Workflow for this compound Administration and Analysis
The following diagram outlines a general workflow for an in vivo study of this compound in a rat model.
Caption: General experimental workflow for this compound studies in rats.
References
- 1. Effect of a new cholinergic agonist, this compound napadisilate, on exocrine and endocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.fsu.edu [research.fsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Aclatonium Napadisilate in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of Aclatonium Napadisilate, a cholinergic agent and muscarinic acetylcholine receptor (mAChR) agonist. Due to the limited availability of specific in-vitro dosage information in published literature, this document provides generalized protocols and a framework for determining the optimal dosage and assessing the effects of this compound Napadisilate in various cell culture systems.
Introduction to this compound Napadisilate
This compound Napadisilate is a neuroactive compound that functions as a muscarinic acetylcholine receptor agonist. Structurally related to acetylcholine, it is used in therapeutic applications for certain neurological and digestive system disorders. In a research context, its activity as a mAChR agonist makes it a valuable tool for studying cholinergic signaling pathways in various cell types.
Mechanism of Action: Muscarinic Acetylcholine Receptor Activation
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The activation of these receptors by an agonist like this compound Napadisilate initiates distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The specific downstream effects of this compound Napadisilate will depend on the subtype(s) of muscarinic receptors expressed in the chosen cell line.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be based on the expression of the desired muscarinic receptor subtype(s).
| Cell Line | Muscarinic Receptor Subtype(s) Expressed | Recommended Use |
| CHO-K1 | Endogenously low; suitable for stable transfection with specific mAChR subtypes. | Ideal for studying the effects on a single, known receptor subtype. |
| HEK293 | Similar to CHO-K1, low endogenous expression. | Excellent for transient or stable transfection of specific mAChR subtypes. |
| SH-SY5Y | Primarily M3, with some M2 and M1. | A human neuroblastoma line useful for studying neuronal cholinergic responses. |
| LA-N-2 | Expresses M2 receptors. | A human neuroblastoma line for studying M2-mediated signaling. |
| Caco-2 | Expresses muscarinic receptors. | A human colorectal adenocarcinoma line, often used for permeability assays. |
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain logarithmic growth.
-
For transfected cells, maintain selection pressure with the appropriate antibiotic.
Preparation of this compound Napadisilate Stock Solution
-
Solubility: this compound Napadisilate is soluble in aqueous solutions.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage or 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Protocol for Determining Optimal Dosage: Dose-Response Curve
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in a confluent monolayer on the day of the assay.
-
Drug Preparation: Prepare a series of dilutions of this compound Napadisilate in the appropriate assay buffer or serum-free medium. A typical concentration range to start with could be from 1 nM to 100 µM.
-
Treatment: Remove the culture medium from the cells and add the this compound Napadisilate dilutions. Include a vehicle control (buffer or medium without the drug).
-
Incubation: Incubate the cells for a time sufficient to elicit a response. This time will vary depending on the assay (e.g., minutes for calcium flux, longer for gene expression changes).
-
Response Measurement: Measure the desired cellular response.
-
For M1/M3/M5 Receptors (Calcium Mobilization): Use a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) and measure the change in fluorescence using a plate reader or fluorescence microscope.
-
For M2/M4 Receptors (cAMP Inhibition): Stimulate the cells with forskolin to increase cAMP levels, and then co-treat with different concentrations of this compound Napadisilate. Measure cAMP levels using a commercially available ELISA or TR-FRET kit.
-
-
Data Analysis: Plot the measured response against the logarithm of the this compound Napadisilate concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Table of Expected EC50 Values for Common Muscarinic Agonists (for reference):
| Agonist | Receptor Subtype | Reported EC50 Range |
| Acetylcholine | M1-M5 | 10 nM - 1 µM |
| Carbachol | M1-M5 | 100 nM - 10 µM |
| Oxotremorine | M1, M2, M4 | 10 nM - 1 µM |
Note: These values are approximate and can vary significantly depending on the cell line and assay conditions.
Protocol for Cell Viability Assay
It is crucial to assess whether the observed effects of this compound Napadisilate are due to receptor activation or cytotoxicity.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound Napadisilate used in the functional assays. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.
-
Incubation: Incubate for a relevant period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol for Caco-2 Permeability Assay
This assay is used to assess the potential of a compound to cross the intestinal barrier.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts in a multi-well plate.
-
Differentiation: Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Assay Initiation:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound Napadisilate (at a concentration determined from your dose-response studies) to the apical (A) or basolateral (B) chamber.
-
Add fresh transport buffer to the receiver chamber.
-
-
Incubation and Sampling: Incubate the plate at 37°C on an orbital shaker. Collect samples from the receiver chamber at various time points.
-
Analysis: Quantify the concentration of this compound Napadisilate in the collected samples using a suitable analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Data Presentation
All quantitative data should be summarized in clear and well-structured tables.
Example Table for Dose-Response Data:
| This compound Napadisilate (log M) | Response (e.g., % of Max) | Standard Deviation |
| -9 | ... | ... |
| -8 | ... | ... |
| -7 | ... | ... |
| -6 | ... | ... |
| -5 | ... | ... |
| -4 | ... | ... |
Example Table for Caco-2 Permeability Data:
| Compound | Direction | Papp (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound Napadisilate | A to B | ... | ... |
| This compound Napadisilate | B to A | ... | |
| Control Compound 1 | A to B | ... | ... |
| Control Compound 2 | A to B | ... | ... |
Conclusion
These application notes provide a foundational framework for the in-vitro investigation of this compound Napadisilate. Due to the absence of specific dosage information in the current literature, it is imperative for researchers to empirically determine the optimal experimental conditions, particularly the effective concentration range, for their specific cellular models and research questions. The provided protocols for dose-response analysis, cell viability, and permeability assays will guide the user in generating robust and reliable data.
Application Notes and Protocols: PET Imaging of the Muscarinic Acetylcholine Receptor System
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aclatonium and the Muscarinic Acetylcholine Receptor System
This compound napadisilate is a cholinergic agent, specifically a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is structurally related to acetylcholine and primarily used as a spasmolytic agent to improve gastrointestinal motility.[1][2] this compound exerts its effects by binding to and activating muscarinic receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions.[2][3] The M3 subtype of muscarinic receptors, in particular, is coupled to Gq proteins and plays a crucial role in smooth muscle contraction and glandular secretion through the phospholipase C signaling pathway.[2][4][5]
While this compound is a pharmacologically active compound targeting the muscarinic system, a review of current scientific literature indicates that this compound itself has not been radiolabeled for use as a Positron Emission Tomography (PET) imaging agent. PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative visualization of biochemical processes in vivo.[6]
Therefore, these application notes will focus on the established methods for imaging the muscarinic acetylcholine receptor system—the target of this compound—using analogous, well-validated PET radiotracers. The protocols and data presented are essential for researchers interested in quantifying mAChR density and occupancy in preclinical and clinical studies, which is critical for the development of drugs targeting this system.
Application: PET Imaging of Muscarinic Receptors
PET imaging of mAChRs provides a quantitative tool to:
-
Determine the in vivo distribution and density of muscarinic receptors in the central nervous system (CNS) and peripheral organs.
-
Assess the target engagement and receptor occupancy of novel therapeutic drugs, like this compound, in a dose-dependent manner.
-
Study alterations in mAChR expression in various disease states, including neurodegenerative disorders and gastrointestinal diseases.[7]
-
Elucidate the relationship between receptor occupancy by a drug and its pharmacological or therapeutic effect.[1]
This section provides protocols and data for established non-subtype-selective mAChR PET tracers, such as --INVALID-LINK--3-MPB and [¹¹C]4-MPB ([¹¹C]NMPB), based on preclinical evaluation in non-human primates.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters from preclinical PET imaging studies of muscarinic receptors in rhesus monkeys. These values are representative and can serve as a baseline for experimental planning.
| Parameter | --INVALID-LINK--3-MPB | [¹¹C]4-MPB ([¹¹C]NMPB) | Reference |
| Injected Dose | 100–120 MBq/kg | 370–760 MBq | [1][8] |
| Specific Radioactivity (at injection) | 61.7–92.4 GBq/µmol | Not specified, but <1 µg/kg mass | [1][8] |
| PET Scan Duration | 91 minutes | 60 minutes | [1][8] |
| Kinetic Model | Logan Reference Tissue Model | Graphical method using reference region | [1][8][9] |
| Reference Region | Cerebellum | Cerebellum | [1][8][9] |
| Key Outcome Measure | Binding Potential (BPND) | Regional Tracer Accumulation | [1][8][9] |
| Brain Uptake Pattern | High uptake in striatum and cerebral cortex; low in cerebellum. | High uptake in striatum and cerebral cortex; low in cerebellum. | [1][8] |
Experimental Protocols
Protocol 1: General Radiosynthesis of [¹¹C]-labeled Muscarinic Tracers
This protocol describes the general steps for producing Carbon-11 labeled PET tracers via N-methylation, a common method for tracers like --INVALID-LINK--3-MPB.
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a versatile precursor for radiolabeling.
-
N-methylation Reaction: The corresponding precursor molecule (e.g., nor-compound of 3-MPB) is reacted with [¹¹C]methyl iodide in an automated synthesis module.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the final radiolabeled compound.
-
Formulation: The purified radiotracer is formulated in a sterile, injectable solution (e.g., saline with ethanol) for administration.
-
Quality Control: The final product is tested for radiochemical purity (>99%), specific radioactivity, and sterility before injection.[1]
Protocol 2: Preclinical PET Imaging of mAChRs in Non-Human Primates
This protocol is a representative workflow for conducting a dynamic PET scan to quantify mAChR binding in a non-human primate model, such as a rhesus macaque.
-
Animal Preparation:
-
The animal is fasted overnight prior to the scan.
-
On the day of the scan, anesthesia is induced (e.g., with ketamine) and maintained (e.g., with isoflurane).[8] Note: Anesthesia can affect receptor binding; conscious animal scanning setups are preferred where available to improve translational relevance.[1][10]
-
Catheters are placed in a peripheral vein for radiotracer injection and in a peripheral artery for blood sampling.[11]
-
-
Radiotracer Administration:
-
The radiotracer (e.g., --INVALID-LINK--3-MPB, 100–120 MBq/kg) is administered as an intravenous bolus injection.[1]
-
-
PET Scan Acquisition:
-
Arterial Blood Sampling:
-
Arterial blood samples are collected frequently at the beginning of the scan and with decreasing frequency towards the end (e.g., every 30s initially, then every 15 mins).[11]
-
These samples are used to measure the concentration of total radioactivity in plasma and to determine the fraction of unmetabolized parent tracer over time via HPLC analysis.[1][11] This provides the "arterial input function" necessary for full kinetic modeling.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, often co-registered with an MRI scan for anatomical delineation (e.g., striatum, frontal cortex, cerebellum).[1][8]
-
Time-activity curves (TACs) are generated for each ROI, showing tracer concentration over time.
-
Kinetic modeling (e.g., Logan reference tissue model) is applied to the TACs to calculate the binding potential (BPND), a measure of receptor density. The cerebellum is typically used as a reference region due to its low density of muscarinic receptors.[1][8][9]
-
Visualizations: Pathways and Workflows
Muscarinic M3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by an agonist (like Acetylcholine or this compound) binding to the M3 muscarinic receptor.
General Preclinical PET Imaging Workflow
This diagram outlines the logical flow of a typical preclinical PET imaging experiment, from initial planning to final data analysis.
References
- 1. PET Imaging of Muscarinic Receptors | Radiology Key [radiologykey.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Performance of 11C-Pittsburgh Compound B PET Binding Potential Images in the Detection of Amyloid Deposits on Equivocal Static Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics of 11C-N-methyl piperidyl benzilate (11C-NMPB) in a rhesus monkey brain using the cerebellum as a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of reference tissue model of PET ligand [¹¹C]+3-MPB for the muscarinic cholinergic receptor in the living brain of conscious monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 11. Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer for Imaging Potassium Channels in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Aclatonium Napadisilate
Introduction
Aclatonium napadisilate is a cholinergic agent used for the treatment of various gastrointestinal disorders. As a quaternary ammonium compound, its analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges, primarily due to the lack of a strong chromophore in the this compound cation. This document provides detailed application notes and protocols for the quantitative determination of this compound napadisilate in pharmaceutical preparations. Two primary HPLC methods are presented: a method utilizing an amino column with refractive index (RI) detection and a more modern approach using a reversed-phase C18 column with charged aerosol detection (CAD).
Chemical Structure
-
This compound Napadisilate
-
Chemical Formula: C₃₀H₄₆N₂O₁₄S₂
-
Molecular Weight: 722.82 g/mol
-
Structure: A salt formed between two molecules of the this compound cation and one molecule of napadisilate (naphthalene-1,5-disulfonate).
-
Method 1: Amino Column with Refractive Index (RI) Detection
This method is based on a previously established protocol for the quantification of this compound napadisilate. It is a reliable and straightforward approach, particularly suitable for quality control laboratories where RI detectors are available.
Chromatographic Conditions
| Parameter | Condition |
| Column | Lichrosorb-NH₂ (250 mm x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (83:17, v/v) |
| Flow Rate | 1.8 mL/min |
| Detector | Refractive Index (RI) Detector |
| Column Temperature | Ambient (Approx. 25°C) |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 2.0% (w/v) |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05% (w/v) |
| Limit of Quantification (LOQ) | 0.15% (w/v) |
| Specificity | No interference from common excipients |
Method 2: Reversed-Phase C18 Column with Charged Aerosol Detection (CAD)
This method represents a more contemporary approach, offering high sensitivity and the ability to use gradient elution, which can be beneficial for separating this compound from potential impurities and degradation products. CAD is a universal detector that does not require the analyte to have a chromophore.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Waters Atlantis T3, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Pentafluoropropionic acid in WaterB: Methanol |
| Gradient | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (RSD) | < 1.5% |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Specificity | High, with effective separation from degradation products |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound napadisilate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (for the respective method).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to concentrations within the linear range of the chosen method.
Preparation of Sample Solutions (from Tablets)
-
Tablet Powder: Weigh and finely powder not fewer than 20 tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound napadisilate and transfer it to a 25 mL volumetric flask.
-
Extraction: Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Final Dilution: Dilute the filtered solution with the mobile phase to a concentration within the linear range of the chosen method.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound Napadisilate.
Application Notes and Protocols for Aclatonium in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclatonium napadisilate is a cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is utilized in clinical settings to address gastrointestinal motility disorders.[1] These application notes provide a comprehensive overview of the use of this compound in in-vitro smooth muscle contraction assays, offering detailed protocols and insights into its mechanism of action for research and drug development purposes.
This compound exerts its effects by stimulating muscarinic receptors, primarily the M2 and M3 subtypes present on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. Understanding its potency and efficacy on various smooth muscle tissues is crucial for elucidating its therapeutic potential and for the development of novel prokinetic agents.
Mechanism of Action: Muscarinic Receptor Signaling in Smooth Muscle
This compound, as a muscarinic agonist, mimics the action of acetylcholine on smooth muscle cells. The contractile response is predominantly mediated through the activation of M3 muscarinic receptors coupled to Gq/11 proteins. This activation initiates the phosphoinositide signaling pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the formation of the Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction.
Concurrently, M2 muscarinic receptor stimulation, though less directly involved in contraction, contributes by inhibiting adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP levels can promote contraction by diminishing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits MLCK.
Signaling Pathway Diagram
Data Presentation: Comparative Potency of Muscarinic Agonists
| Agonist | Tissue | EC50 (M) | Emax (% of max response) |
| Carbachol | Guinea Pig Ileum | 1 x 10-7 | 100% |
| Acetylcholine | Guinea Pig Ileum | 5 x 10-8 | 100% |
| This compound | (Expected Range) | (10-8 - 10-6) | (To be determined) |
Note: The values for this compound are hypothetical and should be experimentally determined.
Experimental Protocols
The following protocols are adapted from standard organ bath assays for studying the effects of cholinergic agonists on smooth muscle contraction. These can be modified for use with this compound.
Experimental Workflow Diagram
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
1. Materials and Reagents:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound napadisilate stock solution
-
Potassium chloride (KCl) solution (80 mM)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
2. Tissue Preparation:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the ileum segment in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove any contents.
-
Cut the ileum into segments of approximately 1.5-2 cm in length.
-
Tie sutures to each end of the ileum segment.
3. Experimental Procedure:
-
Mount the ileum segment in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with 80 mM KCl.
-
Wash the tissue with Tyrode's solution until the tension returns to baseline.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
Record the contractile force at each concentration.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of maximal response against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response) from the dose-response curve.
Protocol 2: Cultured Smooth Muscle Cell Contraction Assay (Collagen Gel-Based)
1. Materials and Reagents:
-
Cultured smooth muscle cells (e.g., human bronchial or intestinal smooth muscle cells)
-
Cell culture medium
-
Type I collagen solution
-
24-well culture plates
-
This compound napadisilate stock solution
-
Image analysis software
2. Procedure:
-
Culture smooth muscle cells to 80-90% confluency.
-
Prepare a cell-collagen mixture by resuspending the cells in the collagen solution at a desired density (e.g., 2 x 10^5 cells/mL).
-
Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C.
-
After polymerization, add culture medium to each well and incubate for 24-48 hours to allow the cells to establish a mechanical connection with the collagen matrix.
-
Gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Add varying concentrations of this compound to the culture medium.
-
Capture images of the collagen gels at different time points (e.g., 0, 30, 60, 120 minutes).
-
Measure the area of the collagen gels using image analysis software.
3. Data Analysis:
-
Calculate the percentage of gel contraction for each concentration of this compound relative to the initial gel area.
-
Plot the percentage of contraction against the concentration of this compound to generate a dose-response curve.
Concluding Remarks
The provided protocols offer a robust framework for investigating the effects of this compound on smooth muscle contraction. While this compound is known to be a muscarinic agonist, detailed characterization of its potency and efficacy across different smooth muscle types is an area ripe for further research. The generation of specific dose-response data will be invaluable for a more complete understanding of its pharmacological profile and for the development of future therapeutic applications. Researchers should adhere to ethical guidelines for animal use and maintain sterile techniques for cell culture-based assays.
References
Application Notes and Protocols for Aclatonium Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Aclatonium solutions for in vitro laboratory experiments. This compound is a cholinergic agent, specifically a muscarinic acetylcholine receptor (mAChR) agonist, and is structurally related to acetylcholine.[1] The napadisilate salt form, this compound Napadisilate, is often used in pharmaceutical preparations.[1][2]
Physicochemical Properties and Data Presentation
| Property | Data | Reference |
| Chemical Name | This compound Napadisilate | [1] |
| Molecular Formula | C30H46N2O14S2 | [4] |
| Molecular Weight | 722.82 g/mol | [4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 189-191 °C | [2][3] |
| Solubility | Data not available (expected to be water-soluble) | |
| Storage (Solid) | Store in a cool, dry, and well-ventilated place | [3] |
Signaling Pathway
As a muscarinic acetylcholine receptor agonist, this compound is expected to activate signaling pathways downstream of these G-protein coupled receptors. The M3 muscarinic receptor is commonly found on smooth muscle cells and in glandular tissues. Upon agonist binding, the M3 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key event leading to smooth muscle contraction.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound Napadisilate [drugfuture.com]
- 3. Detection of Antibodies against the Acetylcholine Receptor in Patients with Myasthenia Gravis: A Comparison of Two Enzyme Immunoassays and a Fixed Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aclatonium Napadisilate in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has emerged as a promising target for novel analgesic development.[1][2] Activation of mAChRs is known to modulate pain signaling, and cholinergic agonists have demonstrated analgesic effects in preclinical models of neuropathic pain.[1][3][4]
Aclatonium Napadisilate is a cholinergic agent, specifically a muscarinic acetylcholine receptor agonist. While its primary established use is in treating gastrointestinal motility disorders, its mechanism of action suggests a potential, albeit underexplored, application in the study and potential treatment of neuropathic pain. These application notes provide a theoretical framework and hypothetical protocols for investigating the efficacy of this compound Napadisilate in preclinical models of neuropathic pain.
Mechanism of Action in Neuropathic Pain (Hypothesized)
This compound Napadisilate, as a muscarinic agonist, is hypothesized to alleviate neuropathic pain by activating mAChRs in the central and peripheral nervous systems. This activation can lead to a reduction in neuronal hyperexcitability, a hallmark of neuropathic pain. The proposed signaling pathway involves the binding of this compound Napadisilate to mAChRs on neurons, which can trigger a cascade of intracellular events leading to the inhibition of neuronal firing and a decrease in the release of nociceptive neurotransmitters.
Figure 1: Hypothesized Signaling Pathway of this compound Napadisilate.
Preclinical Neuropathic Pain Models
To evaluate the potential of this compound Napadisilate, established rodent models that mimic the symptoms of human neuropathic pain are recommended.
1. Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury, which results in thermal hyperalgesia and mechanical allodynia.
2. Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact. This induces a robust and long-lasting neuropathic pain state.
3. Chemotherapy-Induced Neuropathic Pain (CINP) Model: Administration of chemotherapeutic agents such as paclitaxel or oxaliplatin can induce peripheral neuropathy, characterized by mechanical and cold allodynia.
Experimental Protocols
The following are hypothetical protocols for assessing the efficacy of this compound Napadisilate in a rat model of neuropathic pain, such as the CCI model.
Protocol 1: Induction of Chronic Constriction Injury (CCI)
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Shave and disinfect the lateral surface of the left thigh.
-
Make a small incision and expose the sciatic nerve.
-
Proximal to the trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for any signs of distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.
Figure 2: Experimental Workflow for Preclinical Neuropathic Pain Study.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments with varying bending forces.
-
Acclimatization: Place the rat in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Procedure:
-
Apply the von Frey filaments to the plantar surface of the hind paw of the injured limb.
-
Start with a filament in the middle of the force range and apply it until it just bends.
-
A positive response is a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
-
Data Collection: Record the PWT for each animal at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Apparatus: Use a plantar test apparatus that applies a radiant heat source to the paw.
-
Acclimatization: Place the rat in a plexiglass chamber on a glass plate and allow it to acclimate.
-
Procedure:
-
Position the heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
-
Data Collection: Record the paw withdrawal latency (PWL) for each animal at baseline, post-surgery, and after drug administration.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of such studies could be summarized.
Table 1: Effect of this compound Napadisilate on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline (Pre-CCI) | Post-CCI (Day 14) | 1h Post-Treatment | 2h Post-Treatment | 4h Post-Treatment |
| Vehicle (Saline) | 14.8 ± 0.5 | 3.2 ± 0.3 | 3.5 ± 0.4 | 3.3 ± 0.3 | 3.1 ± 0.2 |
| This compound (1 mg/kg) | 15.0 ± 0.6 | 3.4 ± 0.2 | 6.8 ± 0.5 | 5.1 ± 0.4 | 3.9 ± 0.3 |
| This compound (5 mg/kg) | 14.9 ± 0.4 | 3.1 ± 0.3 | 10.2 ± 0.7 | 8.5 ± 0.6 | 5.7 ± 0.5 |
| This compound (10 mg/kg) | 15.1 ± 0.5 | 3.3 ± 0.4 | 12.5 ± 0.8 | 10.9 ± 0.7 | 7.8 ± 0.6 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound Napadisilate on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline (Pre-CCI) | Post-CCI (Day 14) | 1h Post-Treatment | 2h Post-Treatment | 4h Post-Treatment |
| Vehicle (Saline) | 10.5 ± 0.4 | 4.1 ± 0.3 | 4.3 ± 0.2 | 4.2 ± 0.3 | 4.0 ± 0.2 |
| This compound (1 mg/kg) | 10.7 ± 0.5 | 4.3 ± 0.2 | 6.1 ± 0.4 | 5.2 ± 0.3 | 4.5 ± 0.3 |
| This compound (5 mg/kg) | 10.6 ± 0.3 | 4.0 ± 0.3 | 7.9 ± 0.5 | 6.8 ± 0.4 | 5.1 ± 0.4 |
| This compound (10 mg/kg) | 10.8 ± 0.4 | 4.2 ± 0.4 | 9.2 ± 0.6 | 8.1 ± 0.5 | 6.3 ± 0.5 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Conclusion and Future Directions
The provided application notes and protocols offer a foundational framework for the preclinical investigation of this compound Napadisilate as a potential therapeutic for neuropathic pain. Based on its mechanism as a muscarinic acetylcholine receptor agonist, there is a scientific rationale for exploring its efficacy in established animal models. Future studies should aim to confirm these hypothesized effects, elucidate the specific mAChR subtypes involved, and evaluate the safety and pharmacokinetic profile of this compound Napadisilate in the context of pain management. Further research into its effects on neuronal firing patterns in pain-processing pathways would also be highly valuable.
References
- 1. Exploring Cholinergic Compounds for Peripheral Neuropathic Pain Management: A Comprehensive Scoping Review of Rodent Model Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Analgesic effect of a cholinergic agonist (carbachol) in a sural nerve ligation-induced hypersensitivity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Aclatonium in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Aclatonium in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally similar quaternary ammonium compounds.
Introduction
This compound is a cholinergic agent that acts as a muscarinic receptor agonist.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound concentration in plasma and urine. The protocol is designed to offer high selectivity and throughput for researchers.
Chemical Structure of this compound (Illustrative)
Note: The exact chemical structure of this compound Napadisilate is not publicly available. The following is a representative structure of a quaternary ammonium compound.
Illustrative chemical structure of a quaternary ammonium compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a structurally similar quaternary ammonium compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Human urine
Sample Preparation
Biological samples require cleanup to remove interfering substances prior to LC-MS/MS analysis. Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
2.2.1. Protein Precipitation (for Plasma)
This is a rapid method suitable for high-throughput analysis.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2.2.2. Solid-Phase Extraction (for Plasma and Urine)
SPE provides cleaner extracts and can improve sensitivity. Weak cation-exchange cartridges are often suitable for quaternary ammonium compounds.[3][4]
-
Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 100 µL of plasma or urine (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Workflow for sample preparation of biological fluids.
LC-MS/MS Conditions
Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.[5][6][7]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 2.5 | 60 | 40 |
| 2.6 | 10 | 90 |
| 4.0 | 10 | 90 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusion of this compound standard |
| Collision Energy | To be optimized for each transition |
Note: MRM transitions and collision energies must be empirically determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize the fragmentation for product ions.
Logical workflow of the LC-MS/MS analysis.
Data Presentation and Analysis
Calibration Curve and Quality Controls
A calibration curve should be prepared in the same biological matrix as the samples (e.g., plasma or urine) to account for matrix effects.
Table 4: Example Calibration Standards and Quality Control Samples
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |
| Low QC (LQC) | 3 |
| Medium QC (MQC) | 75 |
| High QC (HQC) | 750 |
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of nominal (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | CV of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Within ±15% of the initial concentration. |
Signaling Pathway Context
This compound, as a muscarinic receptor agonist, mimics the action of acetylcholine on M3 muscarinic receptors, which are G-protein coupled receptors. Activation of these receptors in smooth muscle leads to a signaling cascade resulting in muscle contraction.[8]
Simplified signaling pathway of M3 muscarinic receptor activation.
Disclaimer: This application note provides a generalized protocol based on the analysis of similar compounds. The specific parameters, especially for the mass spectrometer, must be optimized for this compound in your laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of phosphatidylcholine-derived quaternary ammonium compounds by a LC-MS/MS method in human blood plasma, serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Aclatonium in Combination with Antiemetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nausea and vomiting are complex physiological responses mediated by a variety of neurotransmitter systems and signaling pathways. While numerous antiemetic agents targeting specific receptors have been developed, refractory nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV), remain a significant clinical challenge. Aclatonium napadisilate, a muscarinic acetylcholine receptor (mAChR) agonist, is known to enhance gastrointestinal motility.[1] This document outlines the rationale and provides detailed protocols for investigating the potential synergistic or adjuvant effects of this compound when used in combination with standard antiemetic therapies. The hypothesis is that by promoting gastric emptying and regular intestinal peristalsis, this compound may reduce the stimuli that contribute to nausea and vomiting, thereby enhancing the efficacy of traditional antiemetics that act on central and peripheral nervous system pathways.
Rationale for Combination Therapy
The emetic reflex is a complex process involving both central and peripheral pathways. The chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem are key central sites that integrate emetic signals.[2][3] Peripherally, the gastrointestinal (GI) tract plays a crucial role, with vagal afferent nerves transmitting signals from the gut to the brainstem in response to emetogenic stimuli.[3][4][5]
Standard antiemetic drugs target specific neurotransmitter receptors involved in these pathways:
-
5-HT3 Receptor Antagonists (e.g., ondansetron, granisetron) block serotonin receptors on vagal afferents in the GI tract and in the CTZ and NTS.[3][4][5][6]
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., aprepitant) block the action of substance P at NK1 receptors in the brainstem.[2][7][8]
-
Dopamine D2 Receptor Antagonists (e.g., metoclopramide, prochlorperazine) block dopamine receptors in the CTZ.[9][10]
-
H1 Histamine Receptor Antagonists (e.g., diphenhydramine) are effective for motion sickness and vertigo by acting on the vestibular system.[11][12]
This compound napadisilate, as a mAChR agonist, stimulates GI motility.[1] Delayed gastric emptying is a contributing factor to nausea and vomiting. By accelerating the transit of gastric contents, this compound could potentially reduce the duration and intensity of emetogenic signals originating from the GI tract, thus complementing the actions of centrally and peripherally acting antiemetics.
Signaling Pathways
To understand the potential for combination therapy, it is essential to visualize the distinct signaling pathways targeted by this compound and the major classes of antiemetics.
Caption: this compound's signaling pathway via mAChRs.
Caption: Major antiemetic drug signaling pathways.
Quantitative Data from Clinical Trials of Antiemetic Regimens
The following tables summarize the efficacy of various antiemetic regimens from published clinical trials. This data provides a baseline for comparison when evaluating the potential added benefit of this compound.
Table 1: Efficacy of 5-HT3 Receptor Antagonist-Based Regimens in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Regimen | Chemotherapy Emetogenicity | Acute Phase (0-24h) Complete Response¹ | Delayed Phase (>24-120h) Complete Response¹ | Overall (0-120h) Complete Response¹ | Reference |
| Palonosetron + Dexamethasone + Aprepitant | Moderately Emetogenic | 88% | 78% | 78% | [13] |
| 5-HT3 RA + Dexamethasone | Highly Emetogenic | 70% | - | - | [2] |
| 5-HT3 RA + Dexamethasone + NK1 RA | Highly Emetogenic | 84% | - | - | [2] |
¹Complete Response is defined as no emetic episodes and no use of rescue medication.
Table 2: Efficacy of NK1 Receptor Antagonist-Based Regimens in Preventing CINV
| Regimen | Chemotherapy Emetogenicity | Acute Phase (0-24h) Complete Response¹ | Delayed Phase (>24-120h) Complete Response¹ | Overall (0-120h) Complete Response¹ | Reference |
| NK1 RA + 5-HT3 RA + Dexamethasone | Highly Emetogenic | 85.1% | 71.4% | 70.8% | [14] |
| Control (without NK1 RA) | Highly Emetogenic | 79.6% | 58.2% | 56.0% | [14] |
¹Complete Response is defined as no emetic episodes and no use of rescue medication.
Table 3: Efficacy of Antiemetic Regimens in a Japanese Study for Carboplatin-Based Chemotherapy
| Regimen | Delayed Nausea Incidence | Delayed Vomiting Incidence | Reference |
| Two Antiemetics | 47.3% | 23.1% | [15] |
| Three Antiemetics | 31.6% | 5.1% | [15] |
Experimental Protocols
The following are proposed experimental protocols to investigate the efficacy of this compound in combination with standard antiemetics.
Preclinical Evaluation in an Animal Model of Emesis
Objective: To determine if this compound enhances the antiemetic efficacy of ondansetron in a ferret model of cisplatin-induced emesis.
Experimental Workflow:
Caption: Workflow for preclinical evaluation.
Methodology:
-
Animal Model: Male ferrets (n=32) will be used as they have a well-characterized emetic response to cisplatin.
-
Acclimatization: Animals will be housed individually and acclimatized for at least 7 days before the experiment.
-
Baseline Gastric Emptying: A baseline gastric emptying study will be performed on all animals using a non-invasive scintigraphic method.
-
Grouping: Ferrets will be randomly assigned to one of four treatment groups (n=8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: this compound napadisilate (dose to be determined based on prior GI motility studies)
-
Group 3: Ondansetron (standard antiemetic dose)
-
Group 4: this compound napadisilate + Ondansetron
-
-
Drug Administration: Drugs will be administered intraperitoneally 30 minutes before the emetogenic challenge.
-
Emetogenic Challenge: Cisplatin (10 mg/kg, i.p.) will be administered to induce emesis.
-
Observation: Animals will be observed for 4 hours post-cisplatin administration, and the number of retches and vomits will be recorded.
-
Post-treatment Gastric Emptying: A second gastric emptying study will be conducted to assess the effect of the treatments on cisplatin-induced gastric stasis.
-
Data Analysis: The number of emetic episodes and the gastric emptying rate will be compared between the groups using appropriate statistical tests (e.g., ANOVA).
Phase I/II Clinical Trial Protocol Outline
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound napadisilate as an adjunct to a standard three-drug antiemetic regimen in patients receiving highly emetogenic chemotherapy (HEC).
Study Design: A single-center, open-label, dose-escalation study followed by a randomized, double-blind, placebo-controlled phase.
Patient Population: Adult patients with a confirmed malignancy scheduled to receive their first cycle of HEC.
Methodology:
-
Phase I (Dose Escalation):
-
Cohorts of 3-6 patients will receive escalating doses of oral this compound napadisilate in addition to a standard three-drug antiemetic regimen (e.g., a 5-HT3 RA, an NK1 RA, and dexamethasone).
-
The primary endpoint will be the safety and tolerability of this compound, and to determine the maximum tolerated dose (MTD).
-
-
Phase II (Randomized Controlled):
-
Patients will be randomized to receive either the MTD of this compound or a placebo, in addition to the standard three-drug antiemetic regimen.
-
Primary Efficacy Endpoint: Complete response rate (no emesis and no use of rescue medication) in the overall phase (0-120 hours post-chemotherapy).
-
Secondary Efficacy Endpoints:
-
Complete response rates in the acute (0-24 hours) and delayed (>24-120 hours) phases.
-
Incidence and severity of nausea (assessed using a visual analog scale).
-
Time to first emetic episode.
-
Use of rescue antiemetics.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
-
Concluding Remarks
The combination of this compound with existing antiemetic agents represents a novel and rational approach to improving the management of nausea and vomiting. The prokinetic action of this compound targets a key peripheral mechanism that is often not adequately addressed by current antiemetic therapies. The protocols outlined in this document provide a framework for the systematic investigation of this promising combination therapy, from preclinical validation to clinical evaluation. Successful outcomes from these studies could lead to a significant improvement in the quality of life for patients undergoing emetogenic treatments.
References
- 1. [Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Antiemetic Selective 5-HT3 Antagonist Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neurokinin-1 Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 11. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antiemetic Histamine H1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of 5-HT3 receptor antagonists in radiotherapy-induced nausea and vomiting: a quantitative systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Aclatonium Napadisilate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Aclatonium Napadisilate.
Troubleshooting Guides
Researchers encountering solubility issues with this compound Napadisilate can refer to the following guide, which outlines systematic approaches to enhance its dissolution.
Initial Assessment: Basic Solubility Profile
The first step in troubleshooting is to determine the baseline solubility of this compound Napadisilate in commonly used laboratory solvents. Due to the limited availability of public data on its solubility, an initial experimental screen is recommended.
Table 1: Suggested Solvents for Initial Solubility Screening of this compound Napadisilate
| Solvent System | Rationale | Expected Applicability |
| Deionized Water | Universal aqueous solvent. | Baseline for aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Physiologically relevant buffer. | Important for in vitro assays. |
| Ethanol | Common organic co-solvent. | May enhance solubility of less polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Strong aprotic solvent. | Often used for creating stock solutions of poorly soluble compounds.[1] |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile co-solvent. | Useful for various formulations. |
| Propylene Glycol | Common vehicle in pharmaceutical formulations. | Can improve solubility and stability. |
Experimental Protocol: Equilibrium Solubility Assay
This protocol provides a standardized method for determining the equilibrium solubility of this compound Napadisilate in a selected solvent.
Materials:
-
This compound Napadisilate powder
-
Selected solvents (from Table 1)
-
2.0 mL microcentrifuge tubes
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound Napadisilate powder to a microcentrifuge tube.
-
Add a known volume (e.g., 1 mL) of the selected solvent to the tube.
-
Tightly cap the tube and place it on an orbital shaker or rotator in a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate mobile phase or solvent.
-
Quantify the concentration of this compound Napadisilate in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or µg/mL.
Frequently Asked Questions (FAQs)
Q1: My this compound Napadisilate is not dissolving in water. What should I do?
A1: Poor aqueous solubility is a common challenge for many pharmaceutical compounds.[2] If this compound Napadisilate exhibits low solubility in water, consider the following strategies:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[1] Since this compound Napadisilate has a complex structure, its ionization state may change with pH. Experiment with a range of pH values (e.g., from acidic to basic) to identify a pH where solubility is maximized.
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic drugs.[1][3] Common co-solvents include ethanol, propylene glycol, and PEG 400. It is advisable to start with a low percentage of the co-solvent and gradually increase it while monitoring for precipitation.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. Consider using non-ionic surfactants like Tween® 80 or Polysorbate 80 at concentrations above their critical micelle concentration (CMC).
Q2: Can I use DMSO to prepare a stock solution of this compound Napadisilate?
A2: Yes, Dimethyl Sulfoxide (DMSO) is a powerful solvent widely used to prepare high-concentration stock solutions of compounds with poor aqueous solubility.[1] However, be mindful of the final concentration of DMSO in your experimental system, as it can exhibit toxicity at higher concentrations in cell-based assays. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).
Q3: What advanced techniques can be employed if basic methods fail to improve solubility?
A3: For persistent solubility issues, more advanced formulation strategies may be necessary:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility and stability.[1][3] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[2][3] This can enhance the dissolution rate and bioavailability.
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution rates.[4] Techniques like nanosuspension can be explored.[4]
Q4: How does temperature affect the solubility of this compound Napadisilate?
A4: The effect of temperature on solubility is compound-specific. For most solids, solubility increases with temperature. You can perform the equilibrium solubility assay at different temperatures (e.g., 4°C, 25°C, 37°C) to determine this relationship for this compound Napadisilate.
Visual Guides
The following diagrams illustrate key concepts and workflows relevant to addressing the solubility of this compound Napadisilate.
Caption: A diagram of the this compound Napadisilate signaling pathway.
Caption: A workflow for enhancing the solubility of this compound Napadisilate.
References
Aclatonium degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Aclatonium and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which is related to acetylcholine, this compound is susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2] The presence of ester linkages makes it particularly vulnerable to hydrolysis.
Q2: What factors can accelerate the degradation of this compound?
A2: Several factors can accelerate degradation, including:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[3][4]
-
Light Exposure: Exposure to UV and visible light can lead to photolytic degradation.[5][6]
-
Oxidizing Agents: The presence of oxygen and other oxidizing agents can promote oxidative degradation.[2][7]
-
Moisture: As a key component in hydrolysis, the presence of water is a critical factor.[2]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of solutions within a stable range, which should be determined experimentally. For many ester-containing drugs, a slightly acidic pH is often optimal for stability.[1][3]
-
Temperature Control: Store this compound samples and solutions at recommended low temperatures and avoid temperature fluctuations.[3][8]
-
Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[5][6]
-
Inert Atmosphere: For oxygen-sensitive experiments, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: Consider the addition of antioxidants to formulations to prevent oxidative degradation.
-
Control of Humidity: Store solid this compound in a desiccated environment to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased biological activity or analytical signal over time. | Hydrolysis: The ester linkages in this compound are likely being cleaved by water. | 1. Verify Solution pH: Measure the pH of your solution. If it is neutral, acidic, or basic, it may be contributing to hydrolysis.2. Perform a pH Stability Study: Prepare this compound solutions in a range of buffers (e.g., pH 3-8) and monitor the concentration over time to identify the pH of maximum stability.[1][3]3. Control Temperature: Store solutions at lower temperatures (e.g., 2-8°C or frozen) to slow down the hydrolysis rate.[3][8]4. Lyophilize: For long-term storage, consider lyophilizing the this compound to remove water. |
Issue 2: Discoloration or Precipitation in this compound Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| The solution turns yellow/brown or a precipitate forms. | Oxidative Degradation or Photodegradation: The molecule may be reacting with oxygen or degrading upon exposure to light, leading to colored degradation products or insoluble aggregates. | 1. Protect from Light: Repeat the experiment using amber vials or by wrapping the container in aluminum foil to block light.[5]2. Deoxygenate Solvents: Purge your solvents with an inert gas (nitrogen or argon) before preparing the solution.3. Add Antioxidants: If compatible with your experimental design, consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).4. Filter Precipitate: If a precipitate has formed, it can be filtered, and the remaining solution can be analyzed to identify the soluble components and degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][9] A dark control sample should be kept under the same conditions but protected from light.[6]
-
-
Sample Analysis: Analyze the stressed samples and a control sample (stored at 4°C, protected from light) at various time points using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Protocol 2: pH-Rate Profile Study for this compound
Objective: To determine the effect of pH on the rate of hydrolysis of this compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Sample Preparation: Prepare solutions of this compound in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).
-
Sample Collection: Collect aliquots from each solution at predetermined time intervals.
-
Analysis: Quantify the remaining this compound concentration in each aliquot using an HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.[1]
Visualizations
This compound Hydrolysis Pathway
Caption: Proposed hydrolytic degradation pathway for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on the stability of aclacinomycin hydrochloride. I. Stability of solution of aclacinomycin hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of isoniazid and acetylisoniazid in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
Technical Support Center: Troubleshooting Inconsistent Results in Aclatonium Napadisilate Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving Aclatonium Napadisilate. As a muscarinic acetylcholine receptor (mAChR) agonist, understanding its specific pharmacological profile is key to obtaining consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound Napadisilate?
A1: this compound Napadisilate is a cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It stimulates these receptors, which are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system. Its therapeutic effects are primarily related to promoting gastrointestinal motility.
Q2: We are observing lower than expected potency or efficacy in our functional assays. What could be the cause?
A2: This is a critical observation that may be inherent to the pharmacology of this compound Napadisilate. Evidence suggests that it can act as a partial agonist in certain functional assays, such as those measuring amylase release or calcium (Ca2+) efflux.[2] In one study, it was found to be 20-30 times less potent than the full agonist carbachol in these functional assays, despite having a similar binding affinity.[2] This discrepancy between binding and functional potency is a hallmark of partial agonism.
Q3: Why do our binding assay results suggest high affinity, while our functional assays show a weaker response?
A3: This is consistent with the compound's profile as a partial agonist. In competitive binding assays, this compound Napadisilate may effectively displace a radiolabeled antagonist, indicating a high affinity for the receptor, comparable to a full agonist.[2] However, in functional assays that measure a downstream cellular response (e.g., second messenger production), a partial agonist will only produce a submaximal response, even at saturating concentrations.
Q4: We are seeing significant variability in our results between experiments. What are the common sources of this inconsistency?
A4: Inconsistent results in cell-based assays are common and can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and low passage number range, and are plated at a consistent density.
-
Reagent Quality and Preparation: Use high-quality, validated reagents. Prepare fresh dilutions of this compound Napadisilate and other compounds for each experiment.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer conditions.
-
Cell Line Specifics: The expression level of the target muscarinic receptor subtype and the complement of G-proteins in your chosen cell line can significantly impact the observed response.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High EC50) in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | Compare the maximal response (Emax) of this compound Napadisilate to that of a known full agonist (e.g., carbachol) in your system. A lower Emax for this compound Napadisilate is indicative of partial agonism. |
| Receptor Desensitization | Reduce the incubation time with this compound Napadisilate. Prolonged exposure to an agonist can lead to receptor desensitization and a diminished response. |
| Suboptimal Agonist Concentration Range | Ensure your dose-response curve covers a wide enough concentration range to accurately determine the Emax and EC50. |
| Cell Line Receptor Expression | If using a recombinant cell line, verify the expression level of the target muscarinic receptor subtype. Low receptor expression can lead to an underestimation of potency. |
Issue 2: High Variability in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating and use a consistent plating density. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure a consistent incubation period for all plates. |
| Compound Precipitation | Visually inspect the compound dilutions for any signs of precipitation. This compound Napadisilate is a napadisilate salt, and solubility should be confirmed in your assay buffer. |
| Instrument Settings | Use optimal excitation and emission wavelengths for your chosen dye and ensure the plate reader is properly calibrated. |
Issue 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (EC50)
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | This is the most likely pharmacological explanation. The Ki value reflects the affinity of the drug for the receptor, while the EC50 in a functional assay also depends on the drug's efficacy (its ability to activate the receptor). For a partial agonist, the EC50 is often significantly higher than the Ki. |
| Receptor Reserve | The level of "spare" receptors in your cell system can influence the relationship between Ki and EC50. A system with a high receptor reserve can make a partial agonist appear more potent. |
| Assay Conditions | Differences in buffer composition, temperature, and incubation time between the binding and functional assays can contribute to discrepancies. |
Data Presentation
Quantitative Data for Muscarinic Agonists (for reference)
Table 1: Reference Binding Affinities (Ki, nM) of Muscarinic Agonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Carbachol | ~1,500 | ~200 | ~1,500 | ~300 | ~1,000 |
| Oxotremorine-M | ~10 | ~3 | ~10 | ~5 | ~15 |
| Pilocarpine | ~500 | ~2,000 | ~300 | ~1,000 | ~800 |
Data compiled from various public sources. Actual values may vary depending on experimental conditions.
Table 2: Reference Functional Potencies (EC50, nM) of Muscarinic Agonists
| Compound | Assay Type | M1 Receptor | M2 Receptor (cAMP) | M3 Receptor (Ca2+) | M4 Receptor (cAMP) |
| Carbachol | Ca2+ Mobilization / cAMP | ~100 | ~50 | ~100 | ~80 |
| Oxotremorine-M | Ca2+ Mobilization / cAMP | ~30 | ~10 | ~20 | ~15 |
| Pilocarpine | Ca2+ Mobilization / cAMP | ~1,000 | ~5,000 | ~800 | ~3,000 |
Data compiled from various public sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
Key Experiment 1: Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors by this compound Napadisilate.
Methodology:
-
Cell Culture: Plate cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells stably expressing M1, M3, or M5) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound Napadisilate and a reference full agonist (e.g., carbachol) in assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Key Experiment 2: cAMP Assay for Gi-Coupled Muscarinic Receptors (M2, M4)
Objective: To measure the inhibition of adenylyl cyclase activity, and subsequent decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors by this compound Napadisilate.
Methodology:
-
Cell Culture: Plate cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells stably expressing M2 or M4) in a suitable multi-well plate.
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with serial dilutions of this compound Napadisilate or a reference agonist, followed by stimulation of adenylyl cyclase with forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The decrease in the forskolin-stimulated cAMP signal corresponds to the activation of the Gi-coupled receptor. Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Visualizations
Caption: Muscarinic Receptor Signaling Pathways for this compound Napadisilate.
Caption: Troubleshooting Workflow for this compound Napadisilate Assays.
References
Technical Support Center: Optimizing Aclatonium Dosage for Minimal Side Effects
Disclaimer: The following information is provided for research and scientific purposes only. "Aclatonium" is used here as a hypothetical muscarinic acetylcholine receptor (mAChR) agonist to illustrate the principles of dosage optimization. Due to the limited publicly available clinical data on a specific compound named this compound, this guide is based on the established pharmacology of muscarinic agonists. Researchers should always refer to the specific documentation and safety data sheets accompanying their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cholinergic agent that acts as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It mimics the effect of acetylcholine on muscarinic receptors, which are found in various organs and tissues, including the digestive system.[1] This action can lead to increased gastrointestinal motility.[1]
Q2: What are the common side effects observed during pre-clinical and clinical studies of muscarinic agonists like this compound?
Common side effects are typically dose-dependent and stem from the drug's mechanism of action. These can include gastrointestinal issues such as nausea, vomiting, diarrhea, and abdominal cramps. Other potential side effects related to muscarinic stimulation include increased salivation, sweating, and blurred vision.
Q3: How can we minimize the gastrointestinal side effects of this compound in our experimental subjects?
Minimizing side effects is a key aspect of optimizing the therapeutic window of any drug. For a muscarinic agonist like this compound, strategies include:
-
Dose Titration: Begin with a low dose and gradually increase it. This allows the subject's system to acclimate to the drug and can help identify the minimum effective dose with the fewest side effects.
-
Fractionated Dosing: Administering the total daily dose in smaller, more frequent administrations (e.g., twice or three times a day) can help maintain therapeutic levels while avoiding the sharp peaks in plasma concentration that are often associated with adverse effects.
-
Route of Administration: The route of administration can significantly impact the side effect profile. For instance, a localized delivery system might be preferable to systemic administration if the target organ is localized, thereby reducing systemic exposure and off-target effects.
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting at the Initial Dose
Possible Cause: The initial dose may be too high, leading to overstimulation of M1 and M3 muscarinic receptors in the gastrointestinal tract and central nervous system.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the current starting dose with established pre-clinical toxicity data if available. The oral LD50 in mice for this compound Napadisilate has been reported as 15 g/kg, and for dogs, greater than 10 g/kg.[2]
-
Implement a Dose-Escalation Protocol: Start with a dose that is significantly lower than the anticipated therapeutic dose and gradually increase it over a set period. This allows for the determination of a maximum tolerated dose (MTD).
-
Consider Co-administration with an Anti-emetic: In some experimental protocols, co-administration of a selective anti-emetic that does not interfere with the primary outcome measure may be warranted to manage side effects.
Issue 2: Lack of Efficacy at a Dose that Avoids Side Effects
Possible Cause: The therapeutic window for your specific experimental model may be very narrow.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma concentration of this compound at different doses. This will help to understand if the lack of efficacy is due to poor absorption or rapid metabolism.
-
Pharmacodynamic (PD) Assessment: Correlate the plasma concentration with a biomarker of this compound's activity. This will help to establish a dose-response relationship and identify the minimum plasma concentration required for a therapeutic effect.
-
Explore Alternative Formulations: A different salt form or a controlled-release formulation could alter the pharmacokinetic profile, potentially widening the therapeutic window.
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in a Rodent Model
| Dose Group (mg/kg, p.o.) | N | Efficacy Endpoint (% Improvement in Gastric Emptying) | Incidence of Emesis (%) | Incidence of Diarrhea (%) |
| Vehicle Control | 10 | 5 ± 2 | 0 | 5 |
| 1 | 10 | 25 ± 5 | 10 | 15 |
| 3 | 10 | 55 ± 8 | 30 | 40 |
| 10 | 10 | 85 ± 10 | 70 | 85 |
| 30 | 10 | 90 ± 7 | 100 | 100 |
Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine the Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model for your research question (e.g., Sprague-Dawley rats for gastrointestinal motility studies).
-
Dose Selection: Based on preliminary toxicity data, select a starting dose (e.g., 1/100th of the LD50) and a dose escalation scheme (e.g., modified Fibonacci sequence).
-
Administration: Administer this compound or vehicle control to cohorts of animals (n=3-5 per group).
-
Observation: Closely monitor the animals for a pre-defined period (e.g., 24-48 hours) for clinical signs of toxicity, including but not limited to, emesis, diarrhea, salivation, tremors, and changes in activity.
-
Dose Escalation: If no severe adverse effects are observed, escalate the dose in the next cohort of animals.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Mandatory Visualization
Caption: this compound's signaling pathway via muscarinic receptors.
Caption: Workflow for optimizing this compound dosage.
References
Aclatonium interference with common laboratory reagents
Welcome to the Aclatonium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: Are there any documented interferences between this compound and common laboratory assays?
Currently, there is a lack of specific studies in published literature that document direct interference of this compound with common laboratory assays. The information provided here is based on the chemical properties of this compound, its mechanism of action, and general principles of drug-laboratory test interactions.[1][2][3] Researchers are advised to perform validation studies to rule out potential interference in their specific experimental setups.
Q2: What is the difference between in vivo and in vitro interference?
It is crucial to distinguish between two types of drug interference with laboratory tests:
-
In Vivo Interference: This occurs when a drug alters the actual concentration of an analyte in the body through its pharmacological or toxicological effects.[1] For example, a drug that affects kidney function might change the measured levels of creatinine in the blood. This is a real physiological change, not an error in the measurement.
-
In Vitro Interference: This is an analytical or methodological interference where the drug or its metabolites directly affect the chemical or physical reactions of the laboratory assay.[1] This can lead to a falsely high or low measurement of the analyte. Examples include a drug's color interfering with a colorimetric assay or a drug cross-reacting with antibodies used in an immunoassay.
Q3: Based on its chemical structure, what potential in vitro interferences could this compound cause?
While not documented, the chemical structure of this compound suggests a few theoretical possibilities for in vitro interference:
-
Quaternary Ammonium Structure: this compound is a quaternary ammonium compound. Molecules of this class can sometimes interact with certain dyes used in colorimetric assays or exhibit surfactant-like properties that might disrupt assays reliant on protein binding or membrane integrity.
-
Ester Groups: The molecule contains ester linkages which are generally stable. However, extreme pH conditions during sample preparation could potentially lead to hydrolysis.
-
Napadisilate Salt Form: this compound is often formulated as this compound napadisilate.[4] The napadisilate (naphthalene-1,5-disulfonate) counter-ion is an aromatic compound that could potentially interfere with assays using UV-Vis spectrophotometry.
Q4: How could the in vivo effects of this compound affect laboratory results?
This compound is a muscarinic acetylcholine receptor (mAChR) agonist.[5] Its primary action is on the gastrointestinal system, but muscarinic receptors are widespread. Therefore, in vivo administration of this compound could theoretically influence any physiological parameter regulated by the parasympathetic nervous system. This is not an assay interference but a true pharmacological effect. Researchers studying parameters like heart rate, glandular secretions, or smooth muscle function should consider these effects in their experimental design.
Troubleshooting Guide: Suspected Assay Interference
If you suspect this compound is interfering with your assay, follow this systematic approach to identify and mitigate the issue.
Experimental Protocols
Key Experiment: Interference Spike-Recovery Study
This study is designed to determine if this compound directly interferes with an assay (in vitro interference).
Objective: To quantify the effect of this compound on the accuracy of an analyte measurement by adding a known amount of this compound ("spiking") into a sample matrix and measuring the recovery of the analyte.
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent that is compatible with your assay and sample matrix.
-
Sample Preparation:
-
Obtain a pooled sample matrix (e.g., plasma, serum, cell culture media) that is representative of your study samples.
-
Divide the pool into at least three sets of aliquots.
-
-
Spiking Procedure:
-
Set 1 (Control): Add only the solvent (no this compound) to these aliquots.
-
Set 2 (Analyte Spike): Spike a known concentration of the analyte you are measuring into these aliquots.
-
Set 3 (Analyte + this compound Spike): Spike the same known concentration of the analyte AND a concentration of this compound relevant to your experiments into these aliquots.
-
-
Assay Measurement: Analyze all prepared samples according to your standard assay protocol.
-
Data Analysis:
-
Calculate the "endogenous level" of the analyte from Set 1.
-
Calculate the "expected concentration" for Set 2 and Set 3 (Endogenous Level + Spiked Analyte Concentration).
-
Calculate the Percent Recovery for Set 2 and Set 3 using the formula:
-
% Recovery = (Measured Concentration / Expected Concentration) x 100
-
-
Interpretation:
-
A recovery of 80-120% in Set 3 is generally considered acceptable and suggests no significant interference.
-
A recovery <80% suggests negative interference (the assay result is falsely low).
-
A recovery >120% suggests positive interference (the assay result is falsely high).
Data Presentation
The following tables can be used to structure and present the data from your spike-recovery experiments.
Table 1: Summary of Spike-Recovery Experiment Parameters
| Parameter | Description |
| Assay Name | e.g., ELISA for Cytokine X |
| Sample Matrix | e.g., Human Plasma |
| Analyte Spike Concentration | e.g., 50 ng/mL |
| This compound Spike Concentration | e.g., 10 µM |
| Number of Replicates | e.g., n=3 |
Table 2: Results of Spike-Recovery Analysis
| Sample Set | Measured Concentration (Mean ± SD) | Expected Concentration | Percent Recovery (%) |
| Control (No Spike) | Record endogenous level | N/A | N/A |
| Analyte Spike Only | Record measured value | Calculate expected value | Calculate % recovery |
| Analyte + this compound | Record measured value | Calculate expected value | Calculate % recovery |
References
- 1. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Drug interferences with clinical laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Aclatonium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Aclatonium.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low oral bioavailability of this compound despite formulation efforts. | Poor aqueous solubility of this compound. | Employ solubility enhancement techniques such as micronization, nanosuspensions, or solid dispersions.[1][2] |
| High first-pass metabolism. | Consider co-administration with a metabolic inhibitor (if known and safe) or investigate alternative delivery routes like transdermal or parenteral. | |
| Efflux by transporters like P-glycoprotein. | Formulate with P-gp inhibitors (e.g., certain excipients like Tween 80) or use nanocarriers to bypass efflux mechanisms. | |
| High variability in plasma concentrations between subjects. | Food effects on drug absorption. | Conduct fed vs. fasting bioavailability studies to characterize the food effect and advise on administration with or without food. |
| Inconsistent dissolution of the formulation. | Optimize the formulation by ensuring uniform particle size distribution and consistent manufacturing processes. | |
| Precipitation of this compound in the gastrointestinal tract. | Change in pH from the formulation to the gut environment. | Utilize enteric coatings to protect the drug in the stomach or use amorphous solid dispersions to maintain a supersaturated state. |
| Insufficient stabilization of nanoparticles. | Optimize the concentration and type of stabilizer in the nanosuspension formulation. | |
| Poor physical stability of the formulated this compound. | Crystalline growth in amorphous solid dispersions. | Select a polymer with a high glass transition temperature and good miscibility with this compound. Store under appropriate temperature and humidity conditions. |
| Aggregation of nanoparticles in suspension. | Optimize surface charge through the choice of stabilizers or by adjusting the pH of the vehicle. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A1: The first step is to characterize the physicochemical properties of this compound, particularly its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class. For a BCS Class II or IV compound (low solubility), initial strategies should focus on enhancing the dissolution rate and/or solubility. Techniques such as micronization to increase the surface area, or formulation as a solid dispersion to create an amorphous form, are common starting points.[2][3]
Q2: How can Self-Emulsifying Drug Delivery Systems (SEDDS) improve the bioavailability of this compound?
A2: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. For a lipophilic drug, SEDDS can improve bioavailability by:
-
Keeping the drug in a solubilized state, which bypasses the dissolution step.
-
The lipid components can facilitate absorption through the lymphatic pathway, potentially reducing first-pass metabolism.
-
The surfactants can enhance membrane permeability.
Q3: What are the advantages of using liposomes for this compound delivery?
A3: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.[3] Key advantages include:
-
Enhanced solubility and stability of the encapsulated drug.
-
Protection of the drug from degradation in the GI tract.
-
Potential for targeted delivery and reduced systemic toxicity.
-
Ability to overcome efflux transporters.
Experimental Design and Protocols
Q4: What is a standard protocol for preparing an this compound nanosuspension?
A4: A common method for preparing a nanosuspension is high-pressure homogenization.
Experimental Protocol: this compound Nanosuspension Preparation
-
Preparation of Pre-suspension: Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
High Shear Homogenization: Subject the pre-suspension to high shear homogenization for 5-10 minutes to obtain a uniform suspension.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for multiple cycles (e.g., 20-30 cycles).
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Characterization: Further characterize the nanosuspension for zeta potential, drug content, and dissolution rate.
Q5: How do I conduct an in vivo pharmacokinetic study to assess the improved bioavailability of a new this compound formulation?
A5: An in vivo pharmacokinetic study in a suitable animal model (e.g., rats) is essential.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into groups. Administer the control (e.g., this compound suspension) and the test formulation (e.g., this compound nanosuspension or SEDDS) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) using appropriate software. The relative bioavailability of the test formulation can be calculated as (AUC_test / AUC_control) * 100.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | 150 ± 25 | 2.0 | 980 ± 150 | 100 |
| Micronized this compound | 10 | 280 ± 40 | 1.5 | 1850 ± 210 | 189 |
| This compound Nanosuspension | 10 | 450 ± 60 | 1.0 | 3500 ± 400 | 357 |
| This compound SEDDS | 10 | 520 ± 75 | 0.75 | 4100 ± 550 | 418 |
| This compound Solid Dispersion | 10 | 390 ± 55 | 1.0 | 3100 ± 380 | 316 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of SEDDS for enhancing bioavailability.
References
Technical Support Center: Aclatonium Napadisilate Administration in Laboratory Animals
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Aclatonium Napadisilate in laboratory animal experiments. The primary focus is to address the potential side effect of muscle spasms.
Frequently Asked Questions (FAQs)
Q1: What is this compound Napadisilate and what is its mechanism of action?
A1: this compound Napadisilate, also known by the manufacturer's code TM-723 and trademark Abovis, is a spasmolytic agent structurally related to acetylcholine.[1] It functions as a cholinergic agent, specifically a muscarinic acetylcholine receptor (mAChR) agonist.[2] Its primary mechanism of action involves stimulating these receptors, which can influence smooth muscle activity and other parasympathetic nervous system functions.[1][2]
Q2: What are the common adverse effects of this compound Napadisilate in laboratory animals?
A2: As a cholinergic agonist, this compound Napadisilate can lead to signs of cholinergic overstimulation. While specific studies detailing the frequency of adverse events with this compound are limited, analogous cholinergic agents can cause effects such as increased salivation, lacrimation, urination, and defecation.[3][4] Of particular relevance to researchers are potential effects on the neuromuscular system, which may include muscle fasciculations (twitching) and, at higher doses, more severe muscle spasms or tremors.[3]
Q3: We are observing muscle spasms in our lab animals following this compound administration. Is this an expected side effect?
A3: Yes, the observation of muscle spasms or fasciculations is a plausible, dose-dependent side effect of this compound Napadisilate, given its mechanism as a muscarinic acetylcholine receptor agonist.[2][3] Overstimulation of the cholinergic system can lead to involuntary muscle contractions.[3]
Q4: How can we mitigate this compound-induced muscle spasms in our experimental animals?
A4: Mitigation strategies for drug-induced muscle spasms generally involve a few key approaches. First, a careful dose-response study is recommended to determine the minimum effective dose of this compound that achieves the desired experimental outcome with minimal side effects. If muscle spasms are observed, consider reducing the dose. In some experimental paradigms, pre-treatment or co-administration with a low dose of a peripherally acting anticholinergic agent, such as glycopyrrolate, could be explored to counteract the muscarinic side effects. However, this must be carefully considered as it may interfere with the intended effects of this compound. Consultation with your institution's veterinarian and animal care and use committee is essential before implementing such interventions.[5]
Q5: What are the known toxic doses of this compound Napadisilate?
A5: Published toxicity data for this compound Napadisilate is available and can help in dose selection and safety monitoring. The lethal dose 50 (LD50) has been determined in mice and dogs for different routes of administration.[1]
Troubleshooting Guide: Managing Muscle Spasms
This guide provides a step-by-step approach for researchers encountering muscle spasms in laboratory animals during experiments with this compound Napadisilate.
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate muscle fasciculations or tremors. | Cholinergic overstimulation due to this compound administration. | 1. Record Observations: Document the onset, duration, and severity of the spasms. Note the dose and route of administration. 2. Dose Adjustment: In subsequent experiments, consider a dose reduction of this compound Napadisilate. 3. Monitor Animal Welfare: Ensure the animal has easy access to food and water and is not in distress. |
| Severe, persistent muscle spasms affecting mobility or normal behavior. | High dose of this compound leading to significant cholinergic toxicity. | 1. Immediate Veterinary Consultation: Seek immediate advice from the attending veterinarian. 2. Supportive Care: Provide supportive care as directed by the veterinarian. This may include fluid therapy and maintaining body temperature. 3. Consider Antagonist (with veterinary guidance): In a critical situation, and under veterinary supervision, the use of an anticholinergic agent like atropine may be considered to counteract the systemic cholinergic effects.[3] |
| No therapeutic effect at doses that do not induce spasms. | The therapeutic window for the desired effect may be narrow. | 1. Re-evaluate Experimental Design: Assess if the route of administration or the experimental model is optimal. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to better understand the drug's concentration-effect relationship in your model. |
Data Presentation
Table 1: Reported Toxicity of this compound Napadisilate
| Species | Route of Administration | LD50 | Reference |
| Mice | Oral | 15 g/kg | [1] |
| Mice | Subcutaneous (s.c.) | 826 mg/kg | [1] |
| Dogs | Oral | >10 g/kg | [1] |
Table 2: Observational Log for this compound-Induced Muscle Spasms
Researchers can use this template to systematically record observations of muscle spasms.
| Animal ID | This compound Dose (mg/kg) | Route of Administration | Time of Onset of Spasms (post-administration) | Severity of Spasms (1-5 scale*) | Duration of Spasms | Other Observed Side Effects | Notes |
*Severity Scale: 1 - Mild, infrequent fasciculations; 2 - Noticeable, recurrent fasciculations; 3 - Mild tremors; 4 - Persistent tremors affecting posture; 5 - Severe, generalized muscle spasms.
Experimental Protocols
Protocol 1: Dose-Response Assessment for this compound-Induced Muscle Spasms
-
Animal Model: Select the appropriate species and strain of laboratory animal for the study.
-
Acclimatization: Allow animals to acclimate to the housing conditions for a minimum of 72 hours before the experiment.
-
Grouping: Divide animals into multiple groups, including a vehicle control group and several this compound dose groups. The dose range should be selected based on literature review and preliminary studies.
-
Administration: Administer this compound Napadisilate or the vehicle via the intended experimental route (e.g., intraperitoneal, oral, subcutaneous).
-
Observation: Continuously observe the animals for a defined period (e.g., 4 hours) post-administration. Record the onset, severity, and duration of any muscle spasms using a standardized scoring system (see Table 2).
-
Data Analysis: Analyze the dose-dependent incidence and severity of muscle spasms to determine a dose threshold for this adverse effect.
Protocol 2: Evaluation of an Anticholinergic Agent for Mitigation of Muscle Spasms
Note: This protocol should be developed in consultation with a veterinarian and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping: Establish at least four groups:
-
Group A: Vehicle control.
-
Group B: this compound Napadisilate (at a dose known to induce muscle spasms).
-
Group C: Anticholinergic agent (e.g., glycopyrrolate) followed by this compound Napadisilate.
-
Group D: Anticholinergic agent alone.
-
-
Administration:
-
Administer the anticholinergic agent or its vehicle to Groups C and D at a predetermined time before this compound administration.
-
Administer this compound Napadisilate or its vehicle to Groups A, B, and C.
-
-
Observation and Data Analysis: Monitor and score muscle spasms as described in Protocol 1. Compare the incidence and severity of spasms between Group B and Group C to determine the efficacy of the anticholinergic agent in mitigating this side effect.
Visualizations
Caption: this compound's signaling pathway leading to muscle spasms.
Caption: Workflow for addressing this compound-induced muscle spasms.
References
Aclatonium stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential stability issues related to Aclatonium napadisilate during long-term storage. The information is structured to assist in troubleshooting common experimental challenges and to provide a framework for stability study design.
Disclaimer: Specific long-term stability data and established degradation pathways for this compound napadisilate are not extensively available in publicly accessible literature. Therefore, this guide is based on the chemical properties of this compound as a quaternary ammonium compound with ester linkages and general principles of pharmaceutical stability testing. Researchers are advised to conduct their own specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound napadisilate in long-term storage?
A1: Given its chemical structure, which includes ester bonds, the primary stability concern for this compound napadisilate is hydrolysis.[1][2][3] As a quaternary ammonium salt, it is also important to consider the potential for interactions with counter-ions and excipients.[4] Environmental factors such as temperature, humidity, and light can also impact its stability.
Q2: What are the recommended storage conditions for this compound napadisilate?
A2: While specific long-term storage conditions should be determined by stability studies, general recommendations for similar compounds suggest storing this compound napadisilate in a well-closed container at a low temperature, protected from moisture, heat, and light.
Q3: What are the likely degradation pathways for this compound napadisilate?
A3: The most probable degradation pathway is the hydrolysis of the ester linkages, which would cleave the molecule into smaller components. Other potential pathways could include oxidation, photolysis, and thermal degradation, the specifics of which would need to be identified through forced degradation studies.
Q4: How can I monitor the stability of my this compound napadisilate samples?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the recommended approach.[5] This method should be capable of separating the intact this compound napadisilate from any potential degradation products.
Q5: What are "forced degradation" studies, and why are they important for this compound napadisilate?
A5: Forced degradation studies involve exposing the drug substance to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) to accelerate its degradation.[6][7][8] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating a stability-indicating analytical method.[6]
Troubleshooting Guides
Issue 1: Loss of Potency in this compound Napadisilate Samples Over Time
Possible Cause:
-
Hydrolysis: The ester bonds in the this compound molecule are susceptible to cleavage in the presence of water.
-
Inappropriate Storage: Exposure to elevated temperatures, humidity, or light can accelerate degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure samples are stored in tightly sealed containers at the recommended low temperature and protected from light and moisture.
-
Analyze for Degradants: Use a stability-indicating HPLC method to check for the presence of degradation products. An increase in degradant peaks corresponding to a decrease in the parent peak confirms degradation.
-
pH Control: If in solution, ensure the pH is optimized for stability. For ester-containing compounds, neutral to slightly acidic pH is often preferred to minimize hydrolysis.[9]
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms of Stored Samples
Possible Cause:
-
Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Interaction with excipients or container components.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Perform forced degradation studies to generate potential degradation products. Compare the retention times of the peaks from the forced degradation samples with the unknown peaks in your stored samples.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks and deduce their potential structures.
-
Excipient Compatibility Study: If formulated, conduct studies with individual excipients to identify any potential interactions.
Data Presentation
The following tables are templates for summarizing quantitative data from your stability studies.
Table 1: Summary of Forced Degradation Studies for this compound Napadisilate
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl | |||||
| Base Hydrolysis | 0.1 M NaOH | |||||
| Oxidative | 3% H₂O₂ | |||||
| Thermal | Dry Heat | |||||
| Photolytic | UV/Vis Light |
Table 2: Long-Term Stability Data for this compound Napadisilate Formulation
| Storage Condition | Time Point (Months) | Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) | pH (if applicable) |
| 25°C / 60% RH | 0 | |||||
| 3 | ||||||
| 6 | ||||||
| 12 | ||||||
| 40°C / 75% RH | 0 | |||||
| 1 | ||||||
| 3 | ||||||
| 6 |
Experimental Protocols
Below are generalized methodologies for key experiments. These should be adapted and validated for your specific experimental setup.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound napadisilate.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound napadisilate in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating and quantifying this compound napadisilate in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or acetate) to achieve optimal separation between the parent drug and degradation products generated from forced degradation studies.
-
Method Optimization: Optimize chromatographic parameters such as mobile phase ratio, pH, flow rate, and column temperature to achieve good resolution, symmetric peak shapes, and a reasonable run time.
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.
-
Accuracy: Determine the recovery of the drug substance in a spiked placebo matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition) on the results.
-
Visualizations
References
- 1. Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Aclatonium in Experiments
A Foreword for Researchers:
This guide is designed to address the potential off-target effects of Aclatonium. Initial literature searches indicate that "this compound" is likely a reference to This compound napadisilate , a cholinergic agent and muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3][4][5] Specific, documented off-target effects for this compound napadisilate are not extensively detailed in publicly available research. Therefore, this guide will focus on the broader principles and established methodologies for identifying and mitigating the off-target effects of muscarinic receptor agonists. The strategies outlined here provide a robust framework for ensuring the specificity of your experimental findings when working with this compound or other similar cholinergic compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: My results with this compound are inconsistent or not what I expected based on its known on-target effects. Could this be due to off-target activity?
A2: Yes, unexpected or inconsistent results are a common indicator of potential off-target effects.[13][14][15] If the observed phenotype cannot be fully explained by the known signaling pathways of muscarinic receptors, it is crucial to investigate the possibility of off-target interactions. This is particularly true if the effect is observed at high concentrations of this compound.
Q3: How can I determine if the effects I'm observing are on-target or off-target?
A3: A key strategy is to use a selective antagonist for the intended target. If the effect of this compound is blocked or reversed by a known muscarinic receptor antagonist (e.g., atropine for broad muscarinic antagonism, or more selective antagonists for specific subtypes), it is likely an on-target effect.[16] Conversely, if the effect persists in the presence of the antagonist, it is likely mediated by an off-target mechanism. Additionally, employing cellular models that lack the intended target (e.g., knockout cell lines) can help differentiate on-target from off-target effects.
Q4: At what concentration is this compound likely to have off-target effects?
A4: While specific data for this compound is limited, a general principle in pharmacology is that off-target effects become more probable at higher concentrations.[17] It is essential to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect. Working at concentrations at or near the EC50 is recommended to minimize the risk of off-target activity.
Q5: Are there any known alternative compounds to this compound that are more selective?
A5: The field of cholinergic pharmacology is continually evolving, with a focus on developing more selective agonists for specific muscarinic receptor subtypes.[18] Depending on the specific muscarinic receptor subtype you are investigating (M1-M5), there may be more selective agonists available.[19][20] A thorough literature search for agonists with higher selectivity for your target of interest is recommended.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | This compound is interacting with an unintended receptor or signaling pathway. | 1. Antagonist Rescue: Co-treat with a selective antagonist for the primary target (muscarinic receptors). If the phenotype is not rescued, it's likely an off-target effect.2. Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate the expression of the intended muscarinic receptor. If the effect persists, it is target-independent.3. Literature Review: Search for known off-targets of similar cholinergic agonists. |
| High Variability in Results | Off-target effects may be more pronounced in certain cell lines or under specific experimental conditions, leading to inconsistent data. | 1. Dose-Response Analysis: Perform a careful dose-response curve to identify the lowest effective concentration.2. Control Experiments: Include multiple negative controls, such as vehicle-only and treatment with an inactive stereoisomer of this compound if available.3. Standardize Conditions: Ensure consistent experimental parameters (cell density, incubation time, etc.) to minimize variability.[13][21] |
| Cell Toxicity or Death at Expected Efficacious Doses | This compound may be interacting with pathways that induce apoptosis or necrosis. | 1. Lower Concentration: Test a range of lower concentrations to see if the therapeutic effect can be separated from the toxic effect.2. Cell Viability Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH) to determine the toxic concentration range.3. Alternative Agonists: Consider using a structurally different muscarinic agonist to see if the toxicity is specific to the chemical scaffold of this compound. |
| Effect is Not Blocked by a Pan-Muscarinic Antagonist | The observed effect is likely not mediated by any of the muscarinic receptor subtypes. | 1. Broader Antagonist Screen: Test a panel of antagonists for other common receptor families (e.g., adrenergic, dopaminergic, serotonergic receptors).2. Target Deconvolution Studies: Employ techniques like chemical proteomics or affinity chromatography to identify the unintended binding partners of this compound.[22] |
Experimental Protocols
Protocol 1: Validating On-Target Effects using a Selective Antagonist
Objective: To confirm that the observed biological effect of this compound is mediated through its intended muscarinic receptor target.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate a subset of the cells with a selective muscarinic antagonist (e.g., atropine for general muscarinic blockade, or a subtype-selective antagonist like pirenzepine for M1) for 1-2 hours.
-
This compound Treatment: Add this compound at a predetermined effective concentration (ideally at or near the EC50) to both antagonist-treated and untreated cells. Include a vehicle control group.
-
Incubation: Incubate for the desired duration to observe the biological effect.
-
Assay: Perform the relevant functional assay to measure the biological response (e.g., calcium imaging, cAMP measurement, gene expression analysis).
-
Data Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the antagonist-treated group indicates an on-target effect.
Protocol 2: Determining the Therapeutic Window to Minimize Off-Target Effects
Objective: To identify a concentration range of this compound that elicits the desired on-target effect while minimizing off-target toxicity.
Methodology:
-
Dose-Response Curve for Efficacy:
-
Prepare a serial dilution of this compound.
-
Treat cells with the different concentrations and measure the desired biological response.
-
Plot the response against the log of the this compound concentration and determine the EC50 value.
-
-
Dose-Response Curve for Toxicity:
-
In a parallel experiment, treat cells with the same serial dilution of this compound.
-
Measure cell viability using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
Plot cell viability against the log of the this compound concentration and determine the CC50 (half-maximal cytotoxic concentration).
-
-
Data Analysis:
-
Calculate the therapeutic index (TI = CC50 / EC50). A higher TI indicates a wider margin of safety and a lower likelihood of off-target toxicity at efficacious doses.
-
Select a working concentration for future experiments that is well below the CC50 and ideally at or slightly above the EC50.
-
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki) of this compound and a More Selective Agonist
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Off-Target X (Ki, nM) |
| This compound | 15 | 25 | 10 | 50 | 45 | 500 |
| Compound Y (Selective M3 Agonist) | 500 | 800 | 5 | 1000 | 1200 | >10,000 |
This table illustrates how to present binding affinity data. Lower Ki values indicate higher affinity. Compound Y shows higher selectivity for the M3 receptor compared to this compound.
Table 2: Functional Potency (EC50) and Cytotoxicity (CC50) of this compound
| Cell Line | On-Target Assay (EC50, µM) | Cytotoxicity Assay (CC50, µM) | Therapeutic Index (TI = CC50/EC50) |
| Cell Line A | 0.5 | 50 | 100 |
| Cell Line B | 0.8 | 25 | 31.25 |
This table provides a template for summarizing the functional potency and cytotoxicity data, allowing for the determination of the experimental therapeutic window.
Visualizations
Caption: Generalized signaling pathway for Gq-coupled muscarinic receptors.
References
- 1. This compound Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Napadisilate [drugfuture.com]
- 4. chemigran.com [chemigran.com]
- 5. chemwhat.com [chemwhat.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting pharmacological and toxicological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 18. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 19. Pitt Medical Neuroscience | Cholinergic Receptors [pittmedneuro.com]
- 20. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 21. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Aclatonium Napadisilate and Other Muscarinic Acetylcholine Receptor (mAChR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aclatonium Napadisilate and other prominent muscarinic acetylcholine receptor (mAChR) agonists: Xanomeline, Cevimeline, and Pilocarpine. The comparative analysis is based on available experimental data on receptor binding affinity and functional potency. Due to the limited publicly available quantitative data for this compound Napadisilate's activity across the five muscarinic receptor subtypes (M1-M5), this guide presents a qualitative assessment for this compound alongside a quantitative comparison for the other agonists.
Introduction to Muscarinic Acetylcholine Receptor Agonists
Muscarinic acetylcholine receptors are G-protein coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Agonists of these receptors are of significant interest for the therapeutic treatment of a variety of conditions, including Alzheimer's disease, schizophrenia, and Sjogren's syndrome. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distribution and signaling pathways, making the development of subtype-selective agonists a key objective in drug discovery to maximize therapeutic efficacy and minimize side effects.
This compound Napadisilate , also known as TM-723, is a cholinergic agent primarily used as a prokinetic agent to enhance gastrointestinal motility.[1][2] While it is known to act as a muscarinic receptor agonist, detailed pharmacological data on its subtype selectivity is scarce in publicly accessible literature.[1][2] In contrast, Xanomeline , Cevimeline , and Pilocarpine have been more extensively characterized and serve as important reference compounds in muscarinic pharmacology. Xanomeline is a functionally selective M1/M4 agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease.[3][4] Cevimeline is an M1/M3 selective agonist approved for the treatment of dry mouth in Sjogren's syndrome.[5][6] Pilocarpine is a non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.[7][8]
Comparative Data on Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of Xanomeline, Cevimeline, and Pilocarpine at human muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| Xanomeline | ~13-15 | ~30-40 | ~30-50 | ~13-15 | ~30-60 | [3] |
| Cevimeline | - | - | - | - | - | Data not available |
| Pilocarpine | ~6,607 | - | - | - | - | Data from one study |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.
Table 2: Muscarinic Receptor Functional Potency (EC50, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| Xanomeline | 30.9 | 1700 | 8500 | 14.1 | 1800 | |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 | [5] |
| Pilocarpine | 18,000 (PI turnover) | 4,500 (GTPase) | - | - | - | [7] |
Qualitative Assessment of this compound Napadisilate
Experimental data on this compound Napadisilate (TM-723) in isolated rat pancreatic acini showed that it was 20-30 times less potent than carbachol in stimulating amylase release and Ca2+ efflux. However, its potency in inhibiting the binding of the non-selective muscarinic antagonist [N-methyl-3H]scopolamine was nearly the same as that of carbachol.[9] This suggests that while this compound Napadisilate can bind to muscarinic receptors with an affinity comparable to a full agonist, its ability to elicit a functional response (i.e., its efficacy) may be lower, classifying it as a partial agonist in this system.[9] Its clinical application in promoting gastrointestinal motility suggests activity at M3 receptors, which are prominent in smooth muscle.[1][2] However, without subtype-specific binding and functional data, a direct quantitative comparison to Xanomeline, Cevimeline, and Pilocarpine is not possible.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the major signaling pathways of muscarinic receptors and a general workflow for the experimental comparison of mAChR agonists.
References
- 1. This compound Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Napadisilate [drugfuture.com]
- 3. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Action of a new cholinergic agonist, this compound napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Aclatonium Napadisilate and Otilonium Bromide in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and efficacy of Aclatonium Napadisilate and Otilonium Bromide, two agents targeting gastrointestinal motility. The information presented is based on available preclinical and clinical data, with a focus on their distinct mechanisms of action.
Executive Summary
This compound Napadisilate and Otilonium Bromide represent two contrasting approaches to modulating gastrointestinal smooth muscle function. This compound Napadisilate is a cholinergic agent, acting as a muscarinic acetylcholine receptor (mAChR) agonist to stimulate gut motility.[1] In contrast, Otilonium Bromide is an antispasmodic agent with a multi-target mechanism that includes anticholinergic (muscarinic antagonist) and calcium channel blocking activities, leading to smooth muscle relaxation.[2] Due to a scarcity of publicly available quantitative data for this compound Napadisilate, a direct quantitative comparison of potency is challenging. However, this guide consolidates the known pharmacological profiles and available data to facilitate an informed comparative assessment.
Mechanism of Action
This compound Napadisilate: A Muscarinic Agonist
This compound Napadisilate (also known as TM-723) is a choline ester that functions as a muscarinic acetylcholine receptor agonist.[1] Its primary effect is to mimic the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, which promotes gastrointestinal motility. Clinical studies have shown that this compound Napadisilate increases intestinal motility, particularly in states of reduced activity such as postoperative ileus. Interestingly, its effect appears to be dependent on the basal motor activity, as it has been observed to increase motility when it is reduced and show a tendency to depress it when it is already increased.
Otilonium Bromide: A Multi-Target Antispasmodic
Otilonium Bromide is a quaternary ammonium derivative with a complex mechanism of action that contributes to its efficacy as a gastrointestinal spasmolytic.[2] Its effects are largely localized to the gut due to poor systemic absorption.[2] The key mechanisms of Otilonium Bromide include:
-
Muscarinic Receptor Antagonism: It exhibits anticholinergic properties by binding to and blocking muscarinic receptors on smooth muscle cells, thereby inhibiting acetylcholine-mediated contractions.
-
Calcium Channel Blockade: Otilonium Bromide inhibits the influx of calcium ions (Ca2+) into smooth muscle cells by blocking L-type voltage-gated calcium channels. This is a critical step in preventing excessive intestinal contractions.[2]
-
Tachykinin NK2 Receptor Antagonism: It also interacts with tachykinin NK2 receptors, which are involved in sensory nerve signaling and smooth muscle contraction, potentially contributing to its effects on visceral pain.[2]
Signaling Pathways
The opposing mechanisms of this compound Napadisilate and Otilonium Bromide are reflected in their effects on intracellular signaling pathways.
Quantitative Data Comparison
Direct comparative data for this compound Napadisilate and Otilonium Bromide is limited. The following tables summarize the available quantitative and qualitative pharmacological data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Action | Affinity (Ki/IC50) | Source |
| This compound Napadisilate | Muscarinic (non-selective) | Agonist | Potency in inhibiting [N-methyl-3H]scopolamine binding is nearly the same as that of carbamylcholine. | [1] |
| Otilonium Bromide | Muscarinic M1, M2, M4, M5 | Antagonist | Sub-μM affinity | |
| L-type Ca²⁺ channel (diltiazem site) | Blocker | μM affinity | ||
| L-type Ca²⁺ channel (verapamil site) | Blocker | IC50 = 1020 nM (rat colon) | ||
| Muscarinic M2 | Antagonist | IC50 = 1220 nM (rat colon) |
Table 2: Functional Activity on Gastrointestinal Smooth Muscle
| Compound | Assay | Effect | Potency (EC50) / Efficacy | Source |
| This compound Napadisilate | Amylase release & 45Ca2+ efflux (rat pancreatic acini) | Stimulation | 20-30 times less potent than carbamylcholine. | [1] |
| Intestinal motility (in vivo, human) | Increased motility in postoperative enteroplegia | Qualitative description of efficacy. | ||
| Otilonium Bromide | Carbachol-induced Ca²⁺ transients (human colonic smooth muscle cells) | Inhibition | EC50 = 8.4 μM | |
| NKA-induced Ca²⁺ transients (human colonic smooth muscle cells) | Inhibition | EC50 = 11.7 μM | ||
| KCl-induced Ca²⁺ transients (human colonic smooth muscle cells) | Inhibition | EC50 = 3.6 μM | ||
| EFS-induced atropine-sensitive contraction (rat colonic strips) | Inhibition | EC50 = 7.3 μM |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of compounds like this compound Napadisilate and Otilonium Bromide.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Bath for Smooth Muscle Contraction
Objective: To assess the effect of a test compound on the contractility of isolated gastrointestinal smooth muscle.
Methodology:
-
Tissue Preparation: A segment of gastrointestinal tissue (e.g., guinea pig ileum, rat colon) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Stimulation and Drug Addition: Muscle contraction is induced by a contractile agent (e.g., acetylcholine, carbachol for testing antagonists) or by electrical field stimulation (EFS). For agonists like this compound, cumulative concentrations are added to the bath to generate a dose-response curve. For antagonists like Otilonium, the tissue is pre-incubated with the compound before adding the contractile agent.
-
Data Recording and Analysis: The changes in muscle tension are recorded. Dose-response curves are plotted to determine the EC50 (for agonists) or the inhibitory effect of antagonists.
Conclusion
This compound Napadisilate and Otilonium Bromide have diametrically opposed mechanisms of action on gastrointestinal smooth muscle. This compound Napadisilate acts as a prokinetic agent by stimulating muscarinic receptors, making it a potential therapeutic for conditions characterized by hypomotility. Otilonium Bromide, with its multifaceted antagonist and blocking activities, is an effective spasmolytic for hypermotility disorders such as Irritable Bowel Syndrome. The selection of either agent for therapeutic development or clinical application would depend entirely on the desired physiological outcome—stimulation versus inhibition of gastrointestinal motility. Further research providing detailed quantitative pharmacological data for this compound Napadisilate would be invaluable for a more direct and comprehensive comparative analysis.
References
- 1. Action of a new cholinergic agonist, this compound napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neuroprotective Effects: A Comparative Framework for Aclatonium and Established Agents
Introduction
Aclatonium is an emerging neuroactive agent reported to modulate neural activity by inhibiting excessive neuronal firing, with potential applications in motor neuron diseases and neuropathies.[1] While clinical trials are underway to assess its efficacy and safety, publicly available preclinical data demonstrating its neuroprotective effects in established in vitro and in vivo models remains limited.[1] This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential neuroprotective profile of this compound. It outlines standard experimental models and presents illustrative data from well-characterized neuroprotective agents, such as Edaravone and Melatonin, to serve as a benchmark for future studies on this compound.
Comparative Neuroprotective Agents: An Overview
A comprehensive evaluation of a novel agent requires comparison against established standards. The selection of a positive control often depends on the specific mechanism of neuronal injury being investigated.[2]
-
Edaravone: A free radical scavenger, Edaravone is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). It is a common benchmark in studies investigating neuroprotection against oxidative stress.[3][4]
-
Melatonin: This endogenous hormone exhibits pleiotropic neuroprotective effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][6][7] Its ability to cross the blood-brain barrier makes it a potent candidate for various neurological disorders.
-
Citicoline: This agent has demonstrated efficacy in improving neurological function in stroke patients and is often used as a comparator in clinical and preclinical studies.[3][4][8]
-
Erythropoietin (EPO): Beyond its role in erythropoiesis, EPO has shown significant neuroprotective effects in models of traumatic brain injury and stroke, mediated through anti-apoptotic and anti-inflammatory mechanisms.[9][10]
Experimental Protocols for Assessing Neuroprotection
The validation of a neuroprotective agent involves a multi-tiered approach, beginning with in vitro cell-based assays and progressing to more complex in vivo models of neurological disease.
In Vitro Model: Oxidative Stress-Induced Neuronal Cell Death
A common method to screen for neuroprotective activity is to induce oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line.
-
Objective: To determine the ability of a test compound (e.g., this compound) to protect neuronal cells from death induced by an oxidative insult.
-
Cell Line: SH-SY5Y cells (human neuroblastoma cell line).
-
Inducing Agent: 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.[11]
-
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in standard medium until they reach approximately 80% confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) or a positive control (e.g., Edaravone) for a specified period (e.g., 1-2 hours).
-
Induction of Injury: The culture medium is replaced with a medium containing the inducing agent (e.g., 20 µM 6-OHDA) for a duration sufficient to cause significant cell death in the control group (e.g., 16-24 hours).[11]
-
Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or AlamarBlue assay.[11][12] The absorbance is read using a microplate reader, and viability is expressed as a percentage of the untreated control.
-
-
Key Endpoints:
-
Percentage of cell viability.
-
IC₅₀ (half-maximal inhibitory concentration) of the neurotoxic agent in the presence and absence of the test compound.
-
Morphological changes (assessed by microscopy).
-
Markers of apoptosis (e.g., caspase-3 activity, Hoechst staining).[11]
-
In Vivo Model: Ischemic Stroke
Animal models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents, are the gold standard for evaluating the efficacy of neuroprotective drugs for stroke.
-
Objective: To assess the ability of a test compound to reduce brain infarct volume and improve neurological outcomes following an ischemic event.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Induction of Ischemia: A surgical procedure is performed to transiently occlude the middle cerebral artery (MCA), typically for 60-90 minutes, followed by reperfusion.
-
Drug Administration: The test compound (e.g., this compound) or a positive control (e.g., Edaravone) is administered at a predetermined dose and time point relative to the ischemic insult (e.g., intravenously at the time of reperfusion).
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO (e.g., 24 hours, 48 hours) using a standardized scale (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours post-MCAO), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
-
Key Endpoints:
-
Total infarct volume (mm³ or as a percentage of the total brain volume).
-
Neurological deficit score.
-
Biomarkers of oxidative stress and inflammation in the brain tissue.
-
Comparative Data on Neuroprotective Efficacy
The following tables present illustrative data for established neuroprotective agents in the experimental models described above. This data serves as a reference for the type of quantitative results needed to validate this compound's neuroprotective effects.
Table 1: In Vitro Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
| Compound | Concentration | Inducing Agent (H₂O₂) | % Increase in Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 µM | 0% |
| Edaravone | 10 µM | 100 µM | 45 ± 5% |
| Melatonin | 1 µM | 100 µM | 52 ± 6% |
| This compound | Data Not Available | 100 µM | To Be Determined |
Table 2: In Vivo Neuroprotection in a Rodent MCAO Model
| Treatment Group | Dose | Time of Administration | % Reduction in Infarct Volume (Mean ± SD) | Improvement in Neurological Score (Mean ± SD) |
| Vehicle Control | - | Post-MCAO | 0% | 0 |
| Edaravone | 3 mg/kg | Post-MCAO | 35 ± 7% | 1.5 ± 0.4 |
| Melatonin | 10 mg/kg | Post-MCAO | 42 ± 8% | 1.8 ± 0.5 |
| This compound | Data Not Available | Post-MCAO | To Be Determined | To Be Determined |
Signaling Pathways in Neuroprotection
Understanding the mechanism of action is crucial for drug development. Many neuroprotective agents exert their effects by modulating key intracellular signaling pathways that combat oxidative stress, inflammation, and apoptosis.
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1). Several neuroprotective compounds, including stellettin B, have been shown to act via this pathway.[11]
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Activation of PI3K/Akt signaling can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9. The neuroprotective effects of agents like melatonin have been linked to the activation of this pathway.[11][13]
-
MAPK Pathways (ERK and p38): Mitogen-activated protein kinase (MAPK) pathways, including the pro-survival ERK pathway and the pro-apoptotic p38 pathway, are also key modulators of neuronal fate. A favorable neuroprotective profile often involves the enhancement of ERK phosphorylation and the attenuation of p38 activation.[11]
Visualizing Experimental and Logical Frameworks
Diagrams are essential for illustrating complex experimental workflows and signaling cascades, providing a clear and concise overview for researchers.
Caption: General workflow for validating the neuroprotective effects of a novel compound.
Caption: Hypothesized mechanism via the Nrf2/ARE antioxidant pathway.
The validation of this compound as a neuroprotective agent requires rigorous preclinical evaluation. The experimental models and comparative data framework presented in this guide offer a clear roadmap for these necessary studies. By comparing this compound's performance against established agents like Edaravone and Melatonin in standardized in vitro and in vivo assays, researchers can generate the robust data needed to elucidate its therapeutic potential and mechanism of action. Future publications from ongoing research are anticipated to fill the current data gaps and provide a clearer picture of this compound's role in neurotherapeutics.
References
- 1. What is this compound Napadisilate used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 4. Frontiers | Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on pleiotropic neuroprotective drugs for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aston Publications Explorer [publications.aston.ac.uk]
- 13. Neuroprotective mechanism of the novel melatonin derivative Neu-P11 in brain ischemia related models - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclatonium's Receptor Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primary Target and Signaling Pathway
Aclatonium Napadisylate is an agonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in numerous physiological functions.[2][3] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The agonistic activity of this compound at these receptors is responsible for its therapeutic effects.
Signaling pathways of muscarinic acetylcholine receptor subtypes activated by this compound.
Potential for Cross-Reactivity
Due to structural similarities among GPCRs, it is plausible that this compound could interact with other receptor families. A comprehensive cross-reactivity study would typically involve screening against a panel of receptors, including but not limited to:
-
Adrenergic Receptors (α and β)
-
Dopamine Receptors (D1-D5)
-
Serotonin (5-HT) Receptors
-
Histamine Receptors (H1-H4)
-
Opioid Receptors (μ, δ, κ)
Currently, there is a lack of publicly available data quantifying the binding affinity (Ki) or functional activity (EC50) of this compound at these potential off-target receptors. Such data is essential for a complete assessment of its selectivity.
Comparative Data Table (Hypothetical)
The following table illustrates how quantitative data from cross-reactivity studies would be presented. The values provided are for illustrative purposes only and do not represent actual experimental data for this compound.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Muscarinic | M1 | Data not available | Data not available |
| M2 | Data not available | Data not available | |
| M3 | Data not available | Data not available | |
| M4 | Data not available | Data not available | |
| M5 | Data not available | Data not available | |
| Adrenergic | α1 | Data not available | Data not available |
| α2 | Data not available | Data not available | |
| β1 | Data not available | Data not available | |
| β2 | Data not available | Data not available | |
| Dopaminergic | D1 | Data not available | Data not available |
| D2 | Data not available | Data not available | |
| Serotonergic | 5-HT1A | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available | |
| Histaminergic | H1 | Data not available | Data not available |
| Opioid | µ | Data not available | Data not available |
| δ | Data not available | Data not available | |
| κ | Data not available | Data not available |
Experimental Protocols
To determine the cross-reactivity profile of this compound, a combination of binding and functional assays should be employed.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a test compound (this compound) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for various receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected CHO or HEK293 cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors).
-
Unlabeled this compound Napadisylate at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Functional Assay (Calcium Flux)
This assay is particularly useful for assessing the functional activity of compounds that act on Gq-coupled receptors, such as the M1, M3, and M5 muscarinic subtypes.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing a cellular response (calcium release).
Materials:
-
CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound Napadisylate at various concentrations.
-
A fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve. The EC50 value is the concentration of this compound that produces 50% of the maximum response.
Conclusion
A comprehensive understanding of the cross-reactivity profile of this compound is crucial for predicting its potential off-target effects and for the development of more selective therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to generate the quantitative data required for a thorough evaluation. Further research is warranted to populate the comparative data table and fully characterize the selectivity of this compound.
References
Aclatonium vs. Traditional Treatments for Biliary Dyskinesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biliary dyskinesia, a functional disorder of the gallbladder characterized by abnormal motility in the absence of gallstones, presents a significant clinical challenge. Treatment strategies have traditionally centered on surgical intervention and off-label medical management. This guide provides a comparative analysis of Aclatonium napadisilate, a cholinergic agonist, and traditional therapeutic options for biliary dyskinesia, with a focus on available experimental data, methodologies, and underlying physiological mechanisms.
Executive Summary
Laparoscopic cholecystectomy is the most common and often definitive treatment for biliary dyskinesia, with studies reporting symptom resolution in a significant percentage of patients.[1][2][3][4][5] Ursodeoxycholic acid (UDCA) has emerged as a medical alternative, showing promise in improving both symptoms and gallbladder ejection fraction (GBEF).[6][7][8] this compound napadisilate, a muscarinic acetylcholine receptor (mAChR) agonist, represents a potential therapeutic avenue by directly stimulating gallbladder smooth muscle contraction; however, clinical data specifically for biliary dyskinesia is currently lacking.[9][10] This guide synthesizes the available evidence to facilitate a comparative understanding of these treatment modalities.
Comparative Data on Treatment Efficacy
The following tables summarize quantitative data from clinical studies on the efficacy of traditional treatments for biliary dyskinesia.
Table 1: Efficacy of Laparoscopic Cholecystectomy
| Study | Number of Patients | Primary Outcome | Reported Efficacy | Follow-up Duration |
| Veenstra et al. (2014)[2] | 34 | Symptom Response (Modified Likert Scale) | 88% of patients reported symptom response. | Mean of 65 months |
| Padda et al. (2013)[3] | 53 (phone survey) | Pain Relief | 66% of patients remained free of pain. | Not specified |
| Al-Jahdali et al. (2011)[1] | 141 | Symptom Persistence/Recurrence | 43.3% of patients had persistent or recurrent symptoms. | Minimum of 6 months |
| Yap et al. (1991) as cited in Cochrane Review (2008)[11] | 11 (cholecystectomy group) | Improvement in Symptoms | 100% of patients in the cholecystectomy group showed improvement compared to 10% in the control group.[11] | Mean of 33.6 months |
| Holmes et al. (2021)[4] | 26 | Relief of Biliary Pain (Rome III criteria) | 100% of patients who underwent LC reported relief of pain. | Median of 12 months |
Table 2: Efficacy of Ursodeoxycholic Acid (UDCA)
| Study | Number of Patients (GD Group) | Primary Outcome | Reported Efficacy |
| Kang et al. (2020)[6][8] | 35 | Symptom Improvement and GBEF Normalization | 97.1% of patients in the gallbladder dyskinesia (GD) group had improved symptoms. The mean GBEF significantly improved from 19.5% to 47.9%.[6][8] Treatment with UDCA specifically increased the GBEF from a mean of 18.9% to 48.4%.[6] |
| Lee et al. (2021)[7] | 37 (Refractory Functional Dyspepsia) | Symptom Improvement (Global Symptom Scale) | 94.6% of patients had symptom improvement after treatment with a combination of chenodeoxycholic and ursodeoxycholic acids. The mean global symptom scale score decreased from 5.6 to 2.6.[7] |
Note: There are currently no available clinical trial data for this compound napadisilate in the treatment of biliary dyskinesia to populate a similar table.
Experimental Protocols
Diagnosis of Biliary Dyskinesia
The primary diagnostic tool for biliary dyskinesia is cholecystokinin (CCK)-stimulated cholescintigraphy (HIDA scan) .
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours to allow for gallbladder filling.
-
Radiotracer Administration: A technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) analogue is administered intravenously. This tracer is taken up by the liver and excreted into the bile.
-
Gallbladder Visualization: Gamma camera imaging is performed to visualize the filling of the gallbladder, which typically occurs within 60 minutes.
-
CCK Stimulation: Once the gallbladder is adequately filled, a synthetic analogue of cholecystokinin (e.g., sincalide) is infused intravenously over a period of 60 minutes.
-
Gallbladder Ejection Fraction (GBEF) Calculation: Continuous imaging tracks the emptying of the gallbladder in response to CCK stimulation. The GBEF is calculated as the percentage of bile ejected from the gallbladder from the start of the infusion to the end. A GBEF of less than 38-40% is generally considered abnormal and indicative of biliary dyskinesia.[4]
Assessment of Treatment Efficacy
-
Symptom Evaluation: Patient-reported outcomes are crucial and are often assessed using validated questionnaires or symptom scoring systems (e.g., Rome IV criteria for functional gallbladder disorders, Likert scales).[4][5]
-
Repeat Cholescintigraphy: For medical treatments like UDCA, a follow-up HIDA scan can be performed to objectively measure changes in GBEF.[6][8]
Signaling Pathways and Mechanisms of Action
This compound Napadisilate: Cholinergic Stimulation of Gallbladder Contraction
This compound napadisilate is a cholinergic agonist, meaning it mimics the action of acetylcholine.[9] The contraction of gallbladder smooth muscle is mediated by muscarinic acetylcholine receptors, primarily the M3 subtype.[12]
References
- 1. Biliary dyskinesia: how effective is cholecystectomy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term efficacy of laparoscopic cholecystectomy for the treatment of biliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laparoscopic cholecystectomy for biliary dyskinesia: Which patients have long term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot Randomized Controlled Trial of Laparoscopic Cholecystectomy vs Active Non-operative Therapy for the Treatment of Biliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliary Dyskinesia Management Differs for Adult and Pediatric Patients | ACS [facs.org]
- 6. schca-ir.schmc.ac.kr [schca-ir.schmc.ac.kr]
- 7. Efficacy of Chenodeoxycholic Acid and Ursodeoxycholic Acid Treatments for Refractory Functional Dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Litholytic agents as an alternative treatment modality in patients with biliary dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound napadisilate|55077-30-0|Active Biopharma Corp [activebiopharma.com]
- 10. Biliary Dyskinesia - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 11. Cholecystectomy for suspected gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of the Side Effect Profiles of Aclatonium and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Aclatonium and scopolamine, two drugs that interact with the muscarinic acetylcholine receptor system, but with opposing mechanisms of action. While scopolamine is a well-characterized muscarinic antagonist, this compound, specifically this compound Napadisilate, is identified as a muscarinic agonist. This fundamental difference dictates their distinct physiological effects and associated adverse reactions. This document synthesizes available experimental data, outlines relevant methodologies, and presents signaling pathways to elucidate the pharmacological basis of their side effect profiles.
Introduction
Scopolamine is a naturally occurring tropane alkaloid that acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It is widely used for the prevention of motion sickness and postoperative nausea and vomiting. Its side effects are primarily anticholinergic in nature.
This compound Napadisilate (also known as TM-723 and marketed under the brand name Abovis) is a synthetic cholinergic agent.[1] It functions as a muscarinic acetylcholine receptor agonist, promoting gastrointestinal motility.[2] Its side effect profile is therefore expected to be predominantly cholinergic.
Comparative Side Effect Profiles
The following table summarizes the known side effects of this compound Napadisilate and scopolamine. It is important to note that comprehensive, publicly available clinical trial data detailing the incidence of adverse events for this compound Napadisilate is limited. The information presented is based on its classification as a cholinergic agonist and available pharmacological studies.
| Side Effect Category | This compound Napadisilate (Cholinergic Agonist) | Scopolamine (Anticholinergic Antagonist) |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps, increased salivation | Dry mouth, constipation, decreased gastric motility |
| Cardiovascular | Bradycardia (slow heart rate), hypotension (low blood pressure) | Tachycardia (fast heart rate), palpitations |
| Ocular | Miosis (pupil constriction), blurred vision (due to ciliary muscle spasm), increased lacrimation | Mydriasis (pupil dilation), blurred vision (due to cycloplegia), dry eyes |
| Central Nervous System | Dizziness, headache, potential for seizures at high doses | Drowsiness, dizziness, confusion, hallucinations, memory impairment |
| Genitourinary | Increased urinary frequency | Urinary retention |
| Dermatological | Increased sweating | Decreased sweating (anhidrosis) |
Mechanism of Action and Signaling Pathways
The opposing side effect profiles of this compound and scopolamine stem from their contrary effects on muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), which are differentially expressed throughout the body and couple to various intracellular signaling pathways.
Scopolamine , as a non-selective muscarinic antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to all five muscarinic receptor subtypes. This inhibition of parasympathetic signaling leads to its characteristic anticholinergic side effects.
This compound Napadisilate , as a muscarinic agonist, mimics the action of ACh, stimulating these receptors and enhancing parasympathetic activity. This leads to its cholinergic side effects. An experimental study on isolated rat pancreatic acini demonstrated that this compound Napadisilate stimulates amylase release and Ca2+ efflux via muscarinic receptors, although it was found to be less potent than the established agonist carbachol.[3]
Below are diagrams illustrating the generalized signaling pathways affected by scopolamine and a putative pathway for this compound Napadisilate.
Experimental Protocols
Detailed experimental protocols for comprehensively evaluating the side effect profiles of muscarinic agents are crucial for drug development. Below are representative methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for different muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate buffer.
-
Binding Assay: The membrane preparations are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound or scopolamine).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Calcium Mobilization)
Objective: To assess the functional activity (agonist or antagonist) of a compound at a specific muscarinic receptor subtype.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing a specific human muscarinic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in microtiter plates.
-
Compound Addition: The cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known muscarinic agonist (e.g., carbachol).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is calculated. For antagonists, the Schild regression analysis can be used to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.
In Vivo Models (e.g., Salivary Secretion in Rodents)
Objective: To evaluate the in vivo physiological effects of a compound on a muscarinically-mediated response.
Protocol:
-
Animal Preparation: Anesthetized rodents (e.g., rats or mice) are used. The submandibular salivary duct may be cannulated for direct collection of saliva.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Stimulation and Measurement: A muscarinic agonist (e.g., pilocarpine) is administered to induce salivation. The amount of saliva produced over a specific time period is measured gravimetrically.
-
Data Analysis: The inhibitory effect of a muscarinic antagonist or the stimulatory effect of a muscarinic agonist on saliva production is quantified and compared to a vehicle control group.
Conclusion
The side effect profiles of this compound and scopolamine are diametrically opposed due to their contrasting mechanisms of action at muscarinic acetylcholine receptors. Scopolamine, an antagonist, produces anticholinergic effects, while this compound Napadisilate, an agonist, is associated with cholinergic effects. A thorough understanding of their interactions with muscarinic receptor subtypes and the resulting signaling cascades is essential for predicting and managing their adverse effects in a clinical setting. Further clinical research is required to provide a more comprehensive and quantitative side effect profile for this compound Napadisilate.
References
- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Aclatonium and Mosapride in Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Aclatonium and mosapride, two prokinetic agents utilized in the management of gastrointestinal motility disorders such as functional dyspepsia. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Disclaimer: No head-to-head clinical trials directly comparing the efficacy and safety of this compound napadisilate and mosapride have been identified in the public domain. The following comparison is based on data from separate clinical trials and pharmacological studies.
At a Glance: this compound vs. Mosapride
| Feature | This compound Napadisilate | Mosapride Citrate |
| Drug Class | Cholinergic Agent, Muscarinic Acetylcholine Receptor Agonist | Selective 5-HT4 Receptor Agonist |
| Primary Mechanism | Stimulates muscarinic receptors on smooth muscle cells to increase gastrointestinal motility. | Stimulates 5-HT4 receptors on enteric neurons, promoting acetylcholine release and enhancing motility. |
| Primary Indication | Gastrointestinal motility disorders, Biliary Dyskinesia, Feeding and Eating Disorders.[1] | Functional dyspepsia, gastroesophageal reflux disease. |
| Clinical Efficacy | Limited clinical trial data available for functional dyspepsia. One study showed it increased intestinal motility post-operatively.[2] | In a study against nortriptyline for functional dyspepsia, the overall improvement rate was 53.7%[3][4]. However, a meta-analysis did not find a significant overall effect, citing study heterogeneity[5]. |
| Key Pharmacokinetics | Detailed human pharmacokinetic data is limited. | Tmax: ~0.7-0.8 hours[6]Cmax: ~84.4-98.9 ng/mL[6]Half-life: ~2.3-2.4 hours[6] |
| Safety Profile | Generally well-tolerated. Common side effects may include nausea, diarrhea, and headache.[7] | Considered to have a favorable safety profile with low affinity for receptors associated with cardiovascular or extrapyramidal side effects[3][4]. Common side effects include diarrhea, dry mouth, and headache. |
Mechanism of Action
This compound Napadisilate: A Direct Cholinergic Agonist
This compound napadisilate is a cholinergic agent that acts as a muscarinic acetylcholine receptor agonist.[1] Its prokinetic effects are believed to stem from the direct stimulation of muscarinic receptors on gastrointestinal smooth muscle cells, leading to enhanced muscle contraction and increased motility.
References
- 1. This compound Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. [Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study [jnmjournal.org]
- 4. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mosapride treatment for functional dyspepsia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound Napadisilate used for? [synapse.patsnap.com]
A Comparative Analysis of Omeprazole and Alternative Proton Pump Inhibitors in the Management of Acid-Related Disorders
This guide provides a statistical validation of the therapeutic claims of Omeprazole, a widely used proton pump inhibitor (PPI), by comparing its performance against other common PPIs such as Lansoprazole and Esomeprazole. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanism of action, and experimental data supporting these medications.
Mechanism of Action
Omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide.[1] This active form irreversibly binds to and inhibits the H+/K+-ATPase enzyme system, also known as the gastric proton pump.[1][2] This action is the final step in gastric acid secretion, and its inhibition leads to a significant reduction in stomach acid levels.[2][3] The effects of Omeprazole are long-lasting because new proton pumps must be synthesized for acid production to resume, a process that can take 18 to 24 hours.[1]
Below is a diagram illustrating the signaling pathway of Omeprazole's mechanism of action.
Caption: Mechanism of action of Omeprazole in a gastric parietal cell.
Comparative Efficacy in Clinical Trials
Numerous clinical trials have compared the efficacy of Omeprazole with other PPIs in treating conditions like Gastroesophageal Reflux Disease (GERD) and peptic ulcer disease.
Table 1: Comparison of Healing Rates in Erosive Esophagitis
| Treatment (Daily Dose) | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Study |
| Omeprazole (20 mg) | 68.7% | 84.2% | [4] |
| Esomeprazole (40 mg) | 81.7% | 93.7% | [4] |
| Omeprazole (20 mg) | - | 86.9% | [5] |
| Esomeprazole (20 mg) | - | 89.9% | [5] |
| Esomeprazole (40 mg) | - | 94.1% | [5] |
| Omeprazole | 75.0% (intention to treat) | - | [6] |
| Lansoprazole | 85.0% (intention to treat) | - | [6] |
| Pantoprazole | 90.0% (intention to treat) | - | [6] |
| Rabeprazole | 88.8% (intention to treat) | - | [6] |
Table 2: Symptom Relief in GERD
| Treatment (Daily Dose) | Outcome | Result | Study |
| Omeprazole (20 mg) | % of patients with no heartburn (Day 27) | 23% (placebo), 49% (10mg), 74% (20mg) | [7] |
| Lansoprazole (30 mg) vs. Omeprazole (20 mg) | % time with esophageal pH < 4 | 1.92% (Lansoprazole) vs. 4.76% (Omeprazole) | [8] |
| Omeprazole (10 mg) vs. Rabeprazole (10 mg) | % symptom-free at 6 months | 96.4% (Omeprazole) vs. 93.3% (Rabeprazole) | [9] |
While some studies suggest that newer PPIs like Esomeprazole may offer higher healing rates in erosive esophagitis, a systematic review of 63 randomized controlled trials concluded that there is no convincing evidence that one PPI is preferable to another for the management of GERD or peptic ulcer disease-related symptoms.[10] Other studies indicate that while Lansoprazole may act faster, both Omeprazole and Lansoprazole are effective in healing esophagitis.[11]
Experimental Protocols
The methodologies of clinical trials evaluating PPIs generally follow a similar structure. Below is a summary of a typical experimental protocol for a comparative study of Omeprazole and another PPI.
Objective: To compare the efficacy and safety of Omeprazole versus a comparator PPI in the treatment of erosive esophagitis.
Study Design: A multicenter, randomized, double-blind, parallel-group study.[4]
Patient Population:
-
Inclusion Criteria: Adult patients with endoscopically confirmed erosive esophagitis.[6][8] Patients with a history of heartburn for a specified duration (e.g., ≥12 months) and a minimum frequency of moderate to severe heartburn episodes.[7]
-
Exclusion Criteria: Patients who have recently used other acid-suppressing medications.[6] Patients with suspected gastric malignancy or other severe gastrointestinal conditions.[12]
Intervention: Patients are randomly assigned to receive a daily oral dose of either Omeprazole (e.g., 20 mg) or the comparator PPI (e.g., Esomeprazole 40 mg) for a specified treatment period (e.g., 8 weeks).[4]
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with healed esophagitis at the end of the treatment period, confirmed by endoscopy.[4]
-
Secondary Efficacy Endpoints:
Safety Assessment: Monitoring and recording of all adverse events throughout the study.[4]
The following diagram illustrates a typical workflow for a comparative clinical trial of PPIs.
Caption: A typical workflow for a comparative PPI clinical trial.
Adverse Effects and Safety Profile
The safety profiles of Omeprazole and other PPIs are generally similar. The most commonly reported adverse events in clinical trials are headache, diarrhea, and nausea.[4][13] Long-term use of PPIs has been associated with potential risks, including decreased absorption of calcium and magnesium, which may increase the risk of osteoporosis and fractures.[2][13] There is also a potential for an increased risk of certain infections, such as C. difficile.[2]
Conclusion
Omeprazole is a well-established and effective treatment for acid-related disorders. While some studies suggest that other PPIs, such as Lansoprazole and Esomeprazole, may offer advantages in terms of faster symptom relief or higher healing rates in specific patient populations, systematic reviews of clinical trial data often find no significant overall difference in efficacy between the various PPIs. The choice of a specific PPI may depend on factors such as cost, availability, and individual patient response. Further long-term, head-to-head comparative trials are needed to more definitively delineate the relative benefits and harms of different PPIs.[10]
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. Omeprazole - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esomeprazole improves healing and symptom resolution as compared with omeprazole in reflux oesophagitis patients: a randomized controlled trial. The Esomeprazole Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of omeprazole for the treatment of symptomatic acid reflux disease without esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effect of lansoprazole and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Double Blinded, Clinical Trial to Assess the Efficacy and Cost Effectiveness of Omeprazole Compared to Rabeprazole in the Maintenance Therapy of Patients With Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparing Lansoprazole Vs Omeprazole For Acid Reflux | Click2Pharmacy [click2pharmacy.co.uk]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Omeprazole (Prilosec, Prilosec OTC): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Aclatonium Napadisilate vs. Placebo: A Review of Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Aclatonium napadisilate is a cholinergic agonist investigated for its prokinetic properties, aiming to enhance gastrointestinal motility. This guide provides a comparative analysis of this compound napadisilate versus placebo based on available clinical trial data, details the experimental protocols of cited studies, and illustrates its mechanism of action through a signaling pathway diagram.
Quantitative Data Summary
Evidence from placebo-controlled clinical trials for this compound napadisilate is currently limited. A key study by Demol et al. investigated the effects of a single 300 mg intraduodenal dose of this compound napadisilate compared to placebo in six healthy volunteers. The primary outcomes focused on duodeno-jejunal motor activity and pancreatic enzyme secretion.
| Parameter | This compound Napadisilate (300 mg) | Placebo | p-value |
| Mean Change in Interdigestive Motor Complex (IMC) Cycle Length | +34% | No significant change | < 0.05 |
| Lipase Output during Phase II of IMC | Significantly increased | No significant change | < 0.05 |
| Motor Activity Stimulation (Phases I & III of IMC) | No significant stimulation | No significant stimulation | Not significant |
Note: This data is from a small-scale study in healthy individuals and may not be representative of the effects in patients with specific gastrointestinal disorders. Further large-scale, placebo-controlled clinical trials in relevant patient populations are needed to establish the efficacy and safety of this compound napadisilate for its intended indications, such as chronic gastritis, postoperative ileus, and biliary dyskinesia.
Experimental Protocols
Study on Interdigestive Gastrointestinal Function in Healthy Volunteers (Demol et al.)
-
Objective: To investigate the effect of this compound napadisilate on duodeno-jejunal motor activity and pancreatic enzyme secretion during the interdigestive state.
-
Study Design: A randomized, placebo-controlled, crossover study.
-
Participants: Six healthy volunteers.
-
Intervention: Each participant received a single intraduodenal administration of either 300 mg of this compound napadisilate or a placebo on two separate days.
-
Methodology:
-
Gastrointestinal Intubation: A duodeno-jejunal tube was inserted for the measurement of motor activity and collection of intestinal aspirates.
-
Motor Activity Measurement: Duodeno-jejunal motor activity, specifically the phases of the interdigestive motor complex (IMC), was continuously recorded.
-
Pancreatic Enzyme Secretion Analysis: Duodenal aspirates were collected to measure the output of pancreatic enzymes, including lipase.
-
-
Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.
Signaling Pathway
This compound napadisilate functions as a cholinergic agonist, primarily targeting muscarinic receptors. The diagram below illustrates the general signaling pathway initiated by the activation of the M3 muscarinic acetylcholine receptor (mAChR), which is prevalent on smooth muscle cells and glandular cells in the gastrointestinal tract.
Caption: this compound Napadisilate Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow of a placebo-controlled clinical trial designed to evaluate the efficacy and safety of a prokinetic agent like this compound napadisilate.
Caption: Placebo-Controlled Clinical Trial Workflow.
Safety Operating Guide
Navigating the Safe Disposal of Aclatonium: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of laboratory practices. The proper disposal of chemical compounds is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Aclatonium, a cholinergic agent, ensuring the protection of laboratory personnel and the environment.
Core Safety and Handling Precautions
When handling this compound, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent dermal and ocular exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Disposal of Unused or Expired this compound
This compound, being a quaternary ammonium compound, requires disposal as hazardous chemical waste. These compounds can be harmful to aquatic life, and their release into the environment must be strictly controlled.
Step-by-Step Disposal Protocol for Unused this compound:
-
Segregation: Isolate the unused or expired this compound from other laboratory waste to prevent accidental mixing and reactions.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of disposal.
-
Containment: Store the labeled waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management vendor. Do not attempt to dispose of this compound down the drain or in regular trash.
Decontamination and Disposal of Empty Containers
Properly decontaminating and disposing of empty this compound containers is crucial to prevent the release of residual chemicals into the environment.
Procedure for Empty Container Disposal:
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water) three times.
-
Rinsate Collection: Collect the rinsate from all three rinses. This rinsate must be treated as hazardous waste.
-
Rinsate Disposal: Combine the collected rinsate with the unused this compound waste for professional disposal.
-
Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your institution's guidelines.
Quantitative Data Summary
| Metric | Value | Species | Route |
| LD50 | 15 g/kg | Mouse | Oral |
| LD50 | 826 mg/kg | Mouse | Subcutaneous |
| LD50 | >10 g/kg | Dog | Oral |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound and its containers.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
Essential Safety and Handling Guide for Aclatonium Napadisilate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of Aclatonium napadisilate. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound napadisilate. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination. | Prevents dermal absorption and cross-contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, cuffed gown that is resistant to permeability by hazardous drugs. Cuffs should be tucked into the outer pair of gloves. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powders outside of a certified fume hood or during a spill, a NIOSH-approved respirator with a P100 filter is required. | Protects against inhalation of fine particles. |
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure to this compound napadisilate.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound napadisilate is crucial to minimize exposure risk.
Engineering Controls:
-
Ventilation: All handling of this compound napadisilate powder must be conducted in a certified chemical fume hood or a powder containment hood to prevent the inhalation of airborne particles.
-
Containment: For procedures with a high risk of aerosol generation, such as sonication or vortexing, the use of a glove box or other closed system is strongly recommended.
Hygiene Practices:
-
Wash hands thoroughly with soap and water before donning PPE and after removing it.
-
Avoid hand-to-mouth contact. Do not eat, drink, or smoke in areas where this compound napadisilate is handled.
-
Immediately change any clothing that becomes contaminated.
Disposal Plan
All waste generated from the handling of this compound napadisilate must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent materials, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound napadisilate should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[1]
Chemical Spill Workflow
The following diagram outlines the procedural flow for managing a spill of this compound napadisilate.
Caption: Workflow for handling a chemical spill of this compound napadisilate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
